ZLD2218
Description
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Properties
Molecular Formula |
C22H18N4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C22H18N4O/c1-25-14-19(18-7-10-24-21(18)22(25)27)16-6-5-15-8-11-26(20(15)12-16)13-17-4-2-3-9-23-17/h2-12,14,24H,13H2,1H3 |
InChI Key |
NDJAZAAZSJBNPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3)C=CN4CC5=CC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of ZLD2218
Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the mechanism of action, experimental protocols, or signaling pathways associated with a compound designated ZLD2218.
This suggests that this compound may be an internal, preclinical code name for a therapeutic candidate that has not yet been disclosed in publicly accessible resources. It is also possible that it is a compound that is no longer under active development, or the identifier may be inaccurate.
Without any foundational data, it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of molecular pathways, cannot be addressed.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, direct inquiries to the originating institution if known, or monitor scientific conferences and publications for potential future disclosures.
ZLD2218: A Preclinical BRD4 Inhibitor for Renal Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZLD2218 is a novel, preclinical small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in the pathogenesis of various diseases, including organ fibrosis. Identified as an indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative, this compound has demonstrated potent and selective inhibition of BRD4, leading to the suppression of pro-fibrotic signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical efficacy of this compound, with a focus on its potential as a therapeutic agent for kidney fibrosis.
Chemical Structure and Properties
This compound was developed through structural optimization of known BRD4 inhibitors, including ABBV-075, INCB057643, I-BET151, and PLX51107.[1] It belongs to a class of pyrrolidinone-based BRD4 inhibitors.[1] The core chemical scaffold is 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
While the exact chemical structure of this compound (also referred to as compound 3r in some literature) is not publicly available in full detail, its development from the aforementioned compounds suggests a structure optimized for potent interaction with the acetyl-lysine binding pocket of BRD4.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative | [2][3] |
| Molecular Formula | Not publicly available | |
| Molecular Weight | Not publicly available | |
| CAS Number | Not publicly available | |
| Solubility | Not publicly available | |
| Stability | Not publicly available |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and transcription factors. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn promotes the transcription of target genes, including those involved in inflammation and fibrosis.
By inhibiting BRD4, this compound disrupts this cascade. The primary mechanism of action involves the suppression of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway, a central driver of renal fibrosis.[1][4]
Unilateral Ureteral Obstruction (UUO) Mouse Model
This in vivo model is used to induce renal fibrosis.
DOT Diagram: UUO Experimental Workflow
Toxicology and Safety
Preliminary safety data for this compound is available from in vivo studies. Administration of this compound at a dose of 30 mg/kg/day for 8 days to C57BL/6J mice did not show any adverse effects on liver and kidney function or organ pathology. M[2][3]ore comprehensive toxicology studies would be required for further clinical development.
Conclusion and Future Directions
This compound is a promising preclinical BRD4 inhibitor with demonstrated efficacy in a mouse model of renal fibrosis. Its potent inhibition of BRD4 and suppression of the TGF-β/Smad3 signaling pathway provide a strong rationale for its further development as a therapeutic agent for chronic kidney disease and potentially other fibrotic conditions.
Future research should focus on:
-
Detailed pharmacokinetic and pharmacodynamic studies.
-
Comprehensive toxicology and safety profiling.
-
Evaluation in other preclinical models of organ fibrosis.
-
Optimization of the chemical structure for improved potency and drug-like properties.
The continued investigation of this compound and other selective BRD4 inhibitors holds significant promise for addressing the unmet medical need for effective anti-fibrotic therapies.
References
The Emergence of ZLD2218: A Novel BRD4 Inhibitor for Renal Fibrosis
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Promising Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic kidney disease (CKD) represents a significant global health burden, with renal fibrosis as a final common pathway leading to end-stage renal disease. The quest for effective anti-fibrotic therapies has led to the exploration of epigenetic regulators, among which the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising therapeutic target. This technical guide details the discovery and synthesis of ZLD2218, a novel, potent, and selective small molecule inhibitor of BRD4. This compound, a pyrrolidinone derivative, was identified through structural optimization of known BRD4 inhibitors. This document provides a comprehensive overview of its synthesis, in vitro and in vivo efficacy, and mechanism of action, highlighting its potential as a lead compound for the treatment of kidney fibrosis.
Introduction: The Rationale for Targeting BRD4 in Renal Fibrosis
Renal fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to the destruction of normal kidney architecture and progressive loss of function. The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis. Upon activation, TGF-β stimulates the phosphorylation and nuclear translocation of Smad proteins, primarily Smad3, which in turn activate the transcription of pro-fibrotic genes.
BRD4, an epigenetic reader, plays a crucial role in this process by binding to acetylated histones at the promoter and enhancer regions of these pro-fibrotic genes, thereby facilitating their transcription. Inhibition of BRD4 presents a compelling strategy to disrupt this pathological gene expression program and mitigate fibrosis.
The Discovery of this compound
This compound was discovered by Sibei Tao and colleagues through a structure-activity relationship (SAR) study aimed at optimizing a series of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives.[1] This effort led to the identification of this compound as a highly potent inhibitor of BRD4.
Quantitative Biological Activity
The inhibitory activity of this compound against BRD4 was determined using in vitro assays. The key quantitative data are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | BRD4 | 107 |
Table 1: In vitro inhibitory activity of this compound against BRD4.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core scaffold, a 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, is a key intermediate. While the precise, step-by-step protocol from the primary publication is not publicly available, a general synthetic strategy for this class of compounds can be outlined.
General Synthetic Workflow
The synthesis of the indol-6-yl-pyrrolo[2,3-c]pyridin-7-one scaffold, the core of this compound, likely follows a convergent synthesis strategy.
Note: The detailed experimental protocol, including specific reagents, reaction conditions (temperature, time), and purification methods (e.g., chromatography), would be found in the experimental section of the primary publication by Tao S, et al.
Preclinical Evaluation of this compound
The anti-fibrotic potential of this compound was evaluated in both in vitro and in vivo models of kidney fibrosis.
In Vitro Studies in a Renal Fibrosis Model
Experimental Protocol: TGF-β1-Induced Fibrosis in TCMK-1 Cells
-
Cell Culture: Mouse tubular epithelial cells (TCMK-1) are cultured in a suitable medium until they reach a desired confluency.
-
Induction of Fibrosis: The cells are then stimulated with transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype. This is characterized by the upregulation of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I.
-
Treatment: Cells are co-treated with TGF-β1 and varying concentrations of this compound.
-
Analysis: After a specified incubation period, cell lysates are collected and analyzed by Western blotting to determine the protein levels of fibrotic markers.
Results: this compound was shown to suppress the TGF-β1-induced expression of fibrotic markers in TCMK-1 cells, indicating its direct anti-fibrotic effect on kidney cells.
In Vivo Efficacy in a Murine Model of Renal Fibrosis
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animal Model: The unilateral ureteral obstruction (UUO) model is a well-established in vivo model for inducing renal fibrosis. In this model, one ureter of a mouse is surgically ligated, leading to obstruction and subsequent tubulointerstitial fibrosis in the affected kidney.
-
Treatment: Following the UUO surgery, mice are treated with this compound or a vehicle control for a specified duration.
-
Endpoint Analysis: At the end of the treatment period, the kidneys are harvested.
-
Histological Analysis: Kidney sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis.
-
Biochemical Analysis: Kidney tissue lysates are analyzed by Western blotting or quantitative PCR to measure the expression of fibrotic and inflammatory markers.
Results: Treatment with this compound significantly attenuated the development of renal fibrosis in the UUO mouse model.
Mechanism of Action: Inhibition of the TGF-β/Smad3 Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting BRD4, which in turn blocks the pro-fibrotic TGF-β/Smad3 signaling pathway.
References
Ziyuglycoside II: A Deep Dive into its Molecular Mechanisms in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziyuglycoside II, a triterpenoid saponin derived from the root of Sanguisorba officinalis, has garnered significant attention in the scientific community for its potent anti-cancer properties. While its direct role in epigenetic regulation remains an area for future investigation, current research has elucidated several key molecular mechanisms through which it exerts its therapeutic effects. This technical guide provides a comprehensive overview of the established signaling pathways and gene expression modulation influenced by Ziyuglycoside II, with a focus on its impact on cell cycle progression, apoptosis, and key signaling cascades. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the compound's mechanisms of action.
Introduction
Ziyuglycoside II is a natural compound with a growing body of evidence supporting its potential as a therapeutic agent, particularly in oncology.[1][2] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] This is achieved through the modulation of key signaling pathways, including the EGFR and ROS/JNK pathways, and the regulation of gene expression of critical proteins involved in cell survival and death.[2][3][4] This guide will delve into the technical details of these mechanisms.
Modulation of Gene Expression in Cell Cycle and Apoptosis
Ziyuglycoside II has been shown to significantly alter the expression of genes that are central to the regulation of the cell cycle and apoptosis.
Upregulation of Tumor Suppressor Genes
A key aspect of Ziyuglycoside II's anti-cancer activity is its ability to increase the expression of the tumor suppressor proteins p53 and its downstream target, p21.[1][5] The p53 protein plays a crucial role in preventing genome mutation, while p21 is a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[6]
Regulation of Apoptosis-Related Genes
Ziyuglycoside II promotes apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, it leads to an increased Bax/Bcl-2 ratio, which is a key indicator of the induction of the intrinsic mitochondrial apoptosis pathway.[1][5] This shift in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]
Impact on Cellular Signaling Pathways
Ziyuglycoside II exerts its effects by targeting and modulating critical signaling pathways that are often dysregulated in cancer.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a major driver of cell proliferation, survival, and metastasis in many cancers.[7] Ziyuglycoside II has been identified as a potential inhibitor of EGFR signaling.[2] By blocking this pathway, Ziyuglycoside II can effectively halt the uncontrolled growth of cancer cells.[2][4]
Activation of the ROS/JNK Pathway
Ziyuglycoside II treatment has been shown to induce the production of reactive oxygen species (ROS).[1][3] Elevated ROS levels can lead to cellular stress and activate the c-Jun NH2-terminal kinase (JNK) pathway, which is a critical mediator of apoptosis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Ziyuglycoside II.
Table 1: IC50 Values of Ziyuglycoside II in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | Not Specified | [1] |
| MCF-7 | Breast Cancer | Not Specified | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | [3] |
| BGC-823 | Gastric Cancer | Not Specified | [2] |
| HepG2 | Liver Cancer | Not Specified | [2] |
| HCT116 | Colon Cancer | Not Specified | [2] |
Table 2: Effect of Ziyuglycoside II on Protein Expression
| Protein | Effect | Cell Line | Reference |
| p53 | Increased | MDA-MB-435 | [1] |
| p21 | Increased | MDA-MB-435 | [1] |
| Bax | Increased | MDA-MB-435 | [1] |
| Bcl-2 | Decreased | MDA-MB-435 | [1] |
| Cdc25C | Down-regulated | MCF-7, MDA-MB-231 | [3] |
| Cyclin A | Down-regulated | MCF-7, MDA-MB-231 | [3] |
| Cyclin B1 | Down-regulated | MCF-7, MDA-MB-231 | [3] |
Detailed Experimental Protocols
Western Blot Analysis for Protein Expression
Objective: To determine the effect of Ziyuglycoside II on the expression levels of target proteins (e.g., p53, p21, Bax, Bcl-2).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-435) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Ziyuglycoside II for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Ziyuglycoside II on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Treat cells with Ziyuglycoside II as described above.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular ROS levels induced by Ziyuglycoside II.
Methodology:
-
Cell Culture and Treatment: Treat cells with Ziyuglycoside II.
-
Staining: Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Ziyuglycoside II induced apoptosis pathway.
Caption: Ziyuglycoside II induced cell cycle arrest.
Caption: Western blot experimental workflow.
Conclusion and Future Directions
Ziyuglycoside II has demonstrated significant potential as an anti-cancer agent through its ability to induce cell cycle arrest and apoptosis by modulating key signaling pathways and gene expression. While current research provides a strong foundation for its mechanism of action, the direct involvement of epigenetic modifications, such as DNA methylation and histone acetylation, remains to be explored. Future studies focusing on the epigenetic landscape of cells treated with Ziyuglycoside II could provide novel insights into its regulatory functions and potentially broaden its therapeutic applications. Investigating its effects on the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) would be a logical next step in unraveling the complete molecular profile of this promising natural compound.
References
- 1. Ziyuglycoside II inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziyuglycoside II induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ZLD2218: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLD2218 has been identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various diseases, including kidney fibrosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and providing detailed, representative experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to further investigate the therapeutic potential of this compound and similar compounds.
Introduction
Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are critical regulators of gene transcription. Their ability to recognize and bind to acetylated lysine residues on histones facilitates the recruitment of transcriptional machinery to chromatin, driving the expression of genes involved in cell proliferation, inflammation, and fibrosis. Dysregulation of BRD4 activity has been linked to the pathogenesis of several diseases, making it an attractive therapeutic target. This compound is a novel small molecule inhibitor of BRD4 that has shown promise in the context of kidney fibrosis. This document outlines the in vitro methods used to characterize the activity of this compound.
Quantitative Data Summary
The primary reported in vitro activity of this compound is its potent inhibition of BRD4.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 | Biochemical Inhibition Assay | 107 | [1][2] |
Note: Further quantitative data regarding binding affinity (Kd) and selectivity against other BET family members (BRD2, BRD3, and BRDT) are not publicly available at the time of this publication.
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of BRD4 inhibitors like this compound. While the specific parameters for this compound's characterization are not publicly available, these methods reflect standard industry practices.
BRD4 Inhibition Assay (AlphaScreen)
This assay is a bead-based, non-radioactive, homogeneous proximity assay used to measure the binding of BRD4 to an acetylated histone peptide and the inhibitory effect of compounds on this interaction.
Materials:
-
Recombinant human BRD4 protein (bromodomain 1, BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of diluted this compound or DMSO (vehicle control).
-
5 µL of a pre-mixed solution of recombinant BRD4(BD1) protein and biotinylated histone H4 peptide in assay buffer.
-
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow for binding equilibrium.
-
Bead Addition:
-
Add 5 µL of Glutathione Acceptor beads diluted in assay buffer to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads diluted in assay buffer to each well.
-
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for BRD4 Inhibition Assay
References
ZLD2218: A Technical Guide to its Bromodomain Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and mechanism of action of ZLD2218, a potent inhibitor of Bromodomain and Extra-Terminal (BET) domain proteins, with a primary focus on its interaction with Bromodomain-containing protein 4 (BRD4). This compound, a novel indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative, has demonstrated significant therapeutic potential, particularly in the context of kidney fibrosis.[1] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used for its evaluation, and its role in relevant signaling pathways.
Executive Summary
This compound is a potent inhibitor of BRD4, a key epigenetic reader involved in the transcriptional regulation of genes implicated in cellular proliferation and fibrosis. With a half-maximal inhibitory concentration (IC50) of 107 nM for BRD4, this compound's efficacy is comparable to the well-characterized BET inhibitor, JQ1.[1] While a comprehensive selectivity profile for this compound across the entire bromodomain family is not yet publicly available, data from its close structural analog, ABBV-075 (mivebresib), suggests a high degree of selectivity for the BET family. ABBV-075 exhibits nanomolar affinity for BRD2 and BRD4 and demonstrates over 600-fold selectivity against a panel of 18 other bromodomain proteins.[2][3] The primary mechanism of action for this compound in the context of renal fibrosis involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical driver of fibrotic diseases.
Data Presentation: this compound and Analogs Binding Affinity
The following tables summarize the available quantitative data for this compound and its close structural analog, ABBV-075, providing insights into its potency and selectivity.
Table 1: this compound Binding Affinity
| Target | Assay Type | Value (IC50) | Reference |
| BRD4 | Biochemical Assay | 107 nM | [1] |
Table 2: ABBV-075 (Mivebresib) Binding Affinity and Selectivity (Structural Analog of this compound)
| Target | Assay Type | Value (Ki/Kd) | Selectivity vs. BRD4 | Reference |
| BRD2 | TR-FRET | 1-2.2 nM | Similar to BRD4 | [2] |
| BRD3 | TR-FRET | 12.2 nM | ~10-fold weaker | [2] |
| BRD4 | TR-FRET | 1-2.2 nM | - | [2] |
| BRDT | TR-FRET | 1-2.2 nM | Similar to BRD4 | [2] |
| CREBBP | BROMOscan | 87 µM | 54-fold | [2] |
| Other Bromodomains (18 tested) | BROMOscan | > 1 µM | >600-fold | [2][3] |
Experimental Protocols
The determination of binding affinity and inhibitory activity of compounds like this compound relies on robust and sensitive biochemical and biophysical assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay used to measure the inhibition of protein-protein interactions.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In the context of a BRD4 inhibition assay, a biotinylated histone peptide is captured by streptavidin-coated Donor beads, and a GST-tagged BRD4 protein is captured by anti-GST antibody-coated Acceptor beads. When the BRD4 protein binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads with a laser at 680 nm, they release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor like this compound will disrupt the BRD4-histone peptide interaction, separating the beads and leading to a decrease in the AlphaScreen signal.
General Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., JQ1) in an appropriate assay buffer.
-
Reaction Setup: In a 384-well microplate, add the test compound, biotinylated acetylated histone H4 peptide, and His-tagged recombinant BRD4 protein.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding reaction to reach equilibrium.
-
Bead Addition: Add a suspension of Donor beads followed by a suspension of Acceptor beads to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes to allow for bead-protein/peptide binding.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Normalize the data to controls (no inhibitor for 100% activity and a saturating concentration of a known inhibitor for 0% activity). The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.[4][5]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the macromolecule of interest (e.g., BRD4), and a syringe contains the ligand (e.g., this compound). The ligand is titrated into the sample cell in small, precise injections. The heat released or absorbed upon binding is measured by the instrument, which maintains a constant temperature between the two cells. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
General Protocol:
-
Sample Preparation: Prepare purified, buffer-matched solutions of the protein (in the cell) and the ligand (in the syringe).
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change for each injection.
-
Data Analysis: The raw data is integrated to obtain the heat per injection. This data is then fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
BROMOscan™
BROMOscan is a competitive binding assay platform used to determine the selectivity of inhibitors against a large panel of bromodomains.
Principle: The assay utilizes DNA-tagged bromodomains and immobilized ligands. In the absence of a competitor, the bromodomain binds to the immobilized ligand. A test compound that binds to the bromodomain will compete with the immobilized ligand, reducing the amount of bromodomain captured on the solid support. The amount of bound bromodomain is quantified using quantitative PCR (qPCR) of the DNA tag. The dissociation constant (Kd) is determined by measuring the amount of captured bromodomain as a function of the test compound concentration.[3]
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the AlphaScreen assay.
This compound Mechanism of Action in the TGF-β Signaling Pathway
Caption: this compound inhibits BRD4, disrupting the TGF-β signaling cascade and reducing pro-fibrotic gene expression.
References
- 1. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cellular Targets of ZLD2218: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD2218 is a novel small molecule inhibitor belonging to the pyrrolidinone chemical class. It has emerged as a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator. Dysregulation of BRD4 has been implicated in the pathogenesis of various diseases, including cancer and organ fibrosis. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its inhibitory activity, mechanism of action, and effects in preclinical models of kidney fibrosis. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Target: BRD4
The primary cellular target of this compound is the epigenetic reader protein BRD4. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT. These proteins play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin. This displacement of BRD4 from gene promoters and enhancers leads to the suppression of target gene transcription.
Quantitative Inhibitory Activity
This compound has been demonstrated to be a potent inhibitor of BRD4. The half-maximal inhibitory concentration (IC50) of this compound against BRD4 is 107 nM.[1] This potency is comparable to the well-established pan-BET inhibitor, JQ-1.
| Compound | Target | IC50 (nM) |
| This compound | BRD4 | 107 |
Selectivity Profile
This compound exhibits a degree of selectivity for BRD4 over other members of the BET family. This selectivity may be advantageous in minimizing off-target effects.
| Target | Selectivity vs. BRD4 (fold) |
| BRD2 | 7 |
| BRD3 | 5 |
| BRDT | >10 |
Furthermore, this compound shows more than 10-fold selectivity over the non-BET bromodomain-containing proteins BRPF3 and BRD1.[2]
Mechanism of Action in Kidney Fibrosis
The anti-fibrotic activity of this compound is primarily attributed to its inhibition of BRD4, which in turn suppresses the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway.[2] This pathway is a central driver of renal fibrosis.
TGF-β/Smad3 Signaling Pathway Inhibition
The TGF-β signaling cascade is initiated by the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of fibrotic genes, including alpha-smooth muscle actin (α-SMA), collagen I, fibronectin, and collagen IV. BRD4 acts as a co-activator in this process, facilitating the transcription of these pro-fibrotic genes.
By inhibiting BRD4, this compound prevents its recruitment to the promoters of these genes, thereby suppressing their transcription and mitigating the fibrotic response.[2]
Preclinical Efficacy in Kidney Fibrosis
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
The efficacy of this compound in mitigating kidney fibrosis has been demonstrated in the unilateral ureteral obstruction (UUO) mouse model, a well-established preclinical model of renal fibrosis. In this model, intraperitoneal administration of this compound at doses of 15 and 30 mg/kg/day for 8 consecutive days resulted in a significant alleviation of kidney injury and fibrosis.[2]
In Vivo Efficacy of this compound in UUO Mice
| Treatment Group | Dose (mg/kg/day, i.p.) | Effect on Fibrotic Gene Expression (mRNA levels) |
| UUO + Vehicle | - | Significantly increased (TGF-β1, α-SMA, Collagen I, Fibronectin, Collagen IV) |
| UUO + this compound | 15 | Dose-dependent suppression of fibrotic genes |
| UUO + this compound | 30 | Dose-dependent suppression of fibrotic genes |
In Vitro Model: TGF-β1-Stimulated Renal Cells
Mechanistic studies in TGF-β1-stimulated TCMK-1 kidney cells have further confirmed that this compound suppresses fibrotic signaling by inhibiting BRD4 expression.[2]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in ICR mice. The compound exhibits a plasma clearance (CL) of 124.73 mL/min/kg and a volume of distribution (Vss) of 2078.49 mL/kg.[2] Notably, this compound did not demonstrate good oral bioavailability, leading to the use of intraperitoneal administration in in vivo studies.[2]
Experimental Protocols
BRD4 Inhibition Assay (Representative AlphaScreen Protocol)
This protocol is a representative example based on standard methods for assessing BRD4 inhibition and may not reflect the exact parameters used for this compound.
Objective: To determine the IC50 value of this compound against the BRD4 bromodomain.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone H4 peptide (acetylated) and a GST-tagged BRD4 bromodomain. In the absence of an inhibitor, the binding of the peptide to the bromodomain brings streptavidin-coated donor beads and anti-GST acceptor beads into close proximity, resulting in a chemiluminescent signal. Inhibitors that compete for the acetyl-lysine binding pocket of BRD4 will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
GST-tagged BRD4 bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound (serially diluted)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add a mixture of GST-tagged BRD4 protein and biotinylated acetylated histone H4 peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add anti-GST acceptor beads and incubate in the dark at room temperature (e.g., 60 minutes).
-
Add streptavidin-coated donor beads and incubate in the dark at room temperature (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kidney Fibrosis Model (TGF-β1-Induced)
This protocol is based on a published method for inducing fibrosis in human kidney epithelial cells (HK-2) and is representative of how the cellular effects of this compound could be assessed.[3]
Objective: To induce a fibrotic phenotype in kidney cells and to evaluate the anti-fibrotic effects of this compound.
Materials:
-
Human kidney epithelial cells (e.g., HK-2 or TCMK-1)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis)
Procedure:
-
Culture kidney cells to a desired confluency in multi-well plates.
-
Starve the cells in serum-free medium for a period (e.g., 12-24 hours) to synchronize them.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a duration appropriate for the desired endpoint (e.g., 24-48 hours for gene expression, 48-72 hours for protein expression).
-
Harvest the cells for downstream analysis:
-
RNA analysis: Extract RNA to measure the expression of fibrotic markers (e.g., ACTA2 for α-SMA, COL1A1, FN1) by qRT-PCR.
-
Protein analysis: Lyse the cells to measure the protein levels of fibrotic markers by Western blotting or immunofluorescence.
-
Conclusion
This compound is a potent and selective inhibitor of BRD4 with demonstrated efficacy in preclinical models of kidney fibrosis. Its mechanism of action, involving the suppression of the pro-fibrotic TGF-β/Smad3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for fibrotic diseases. This technical guide summarizes the key data on the cellular targets and preclinical activity of this compound, and provides representative experimental protocols to facilitate ongoing research in this area. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Pharmacokinetics and pharmacodynamics of ZLD2218
Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding the pharmacokinetics and pharmacodynamics of a compound designated "ZLD2218".
This lack of information prevents the creation of the requested in-depth technical guide and suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound identifier.
For a thorough analysis of a compound's pharmacokinetic and pharmacodynamic profile, access to preclinical study data, clinical trial results, and peer-reviewed publications is essential. This information would typically include details on:
-
Pharmacokinetics (PK): How the body affects the drug, including its absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD): How the drug affects the body, including its mechanism of action and the relationship between drug concentration and effect.
Without this foundational data for this compound, it is not possible to generate the requested tables, experimental protocols, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult internal documentation, publications from the sponsoring organization, or presentations at scientific conferences, as this information may not yet be in the public domain.
ZDHHC18: A Novel Therapeutic Target in Kidney Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kidney fibrosis, the final common pathway of nearly all chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix (ECM), leading to scar tissue formation and progressive loss of kidney function.[1][2][3] Despite its significant global health burden, therapeutic options to halt or reverse renal fibrosis remain limited.[4][5] Recent research has identified ZDHHC18, a palmitoyltransferase, as a critical player in the pathogenesis of renal fibrosis, presenting a promising new avenue for therapeutic intervention.[6][7] This technical guide provides a comprehensive overview of the role of ZDHHC18 in kidney fibrosis, detailing its mechanism of action, relevant quantitative data, and key experimental protocols to facilitate further research and drug development in this area.
Core Concepts: The Role of ZDHHC18 in Renal Fibrogenesis
ZDHHC18 is a member of the zinc finger DHHC-type containing family of enzymes that catalyze protein palmitoylation, a reversible post-translational lipid modification.[7] In the context of kidney fibrosis, ZDHHC18 expression is significantly upregulated in both human fibrotic kidneys and mouse models of renal fibrosis.[6][7] This upregulation is not merely a correlation but plays a causative role in disease progression.
Studies have demonstrated that elevated ZDHHC18 levels promote the partial epithelial-mesenchymal transition (EMT) of tubular epithelial cells, a key process in which these cells lose their characteristic features and acquire a mesenchymal phenotype, contributing to the production of profibrotic cytokines.[6][7] Conversely, the deletion of ZDHHC18 in renal tubules has been shown to attenuate these profibrotic changes and alleviate tubulointerstitial fibrosis.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating ZDHHC18 in kidney fibrosis, providing a clear comparison of its expression and the effects of its modulation in preclinical models.
Table 1: Upregulation of ZDHHC18 in Fibrotic Kidneys
| Model/Condition | Fold Change in ZDHHC18 mRNA | Fold Change in ZDHHC18 Protein | Reference |
| Unilateral Ureteral Obstruction (UUO) Mouse Model | Significantly Increased | Significantly Increased | [7] |
| Folic Acid (FA)-Induced Nephropathy Mouse Model | Significantly Increased | Significantly Increased | [7] |
| Human Chronic Kidney Disease (CKD) Kidneys | Significantly Increased | Significantly Increased | [7] |
Table 2: Effects of ZDHHC18 Modulation on Renal Fibrosis Markers in UUO Model
| Marker | ZDHHC18 Knockout vs. Control | ZDHHC18 Overexpression vs. Control | Reference |
| α-Smooth Muscle Actin (α-SMA) | Decreased | Increased | [7] |
| Collagen Deposition | Decreased | Increased | [7] |
| Tubular Injury Score | Decreased | Increased | [7] |
| Fibronectin Expression | Decreased | Not Reported | [7] |
Signaling Pathway and Mechanism of Action
ZDHHC18 exerts its profibrotic effects primarily through the palmitoylation of HRAS, a small GTPase. This modification is crucial for the translocation of HRAS to the plasma membrane, where it becomes activated.[6][7] Activated HRAS then triggers downstream signaling cascades, including the MEK/ERK pathway. This leads to the activation of the Ras-responsive element-binding protein 1 (RREB1), which in turn enhances the binding of SMAD proteins to the regulatory regions of profibrotic genes like Snai1.[6][7]
Caption: ZDHHC18-mediated HRAS palmitoylation and downstream signaling in renal fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used in ZDHHC18 research.
Animal Models of Kidney Fibrosis
-
Unilateral Ureteral Obstruction (UUO):
-
Animals: 8-10 week old male C57BL/6 mice.
-
Procedure: Anesthetize the mouse. Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using 4-0 silk sutures. The contralateral (right) kidney serves as an internal control.
-
Endpoint: Harvest kidneys at 7-14 days post-surgery for histological and molecular analysis.
-
-
Folic Acid (FA)-Induced Nephropathy:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Procedure: Administer a single intraperitoneal injection of folic acid (250 mg/kg) dissolved in 0.3 M sodium bicarbonate.
-
Endpoint: Harvest kidneys at 14-28 days post-injection for analysis of chronic fibrosis.
-
Histological Analysis of Renal Fibrosis
-
Masson's Trichrome Staining:
-
Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 4 µm sections and deparaffinize.
-
Stain with Weigert's iron hematoxylin, followed by Biebrich scarlet-acid fuchsin, and then aniline blue.
-
Quantification: Measure the blue-stained collagen-positive area as a percentage of the total cortical area using image analysis software (e.g., ImageJ).
-
-
Immunohistochemistry (IHC) for α-SMA:
-
Prepare paraffin-embedded kidney sections as above.
-
Perform antigen retrieval using citrate buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Quantification: Quantify the brown-stained α-SMA positive area.
-
Molecular Biology Techniques
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from kidney tissue or cultured cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for Zdhhc18, Acta2 (α-SMA), Col1a1 (Collagen I), and a housekeeping gene (e.g., Gapdh).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
-
Western Blotting:
-
Homogenize kidney tissue or lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against ZDHHC18, HRAS, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of ZDHHC18 in a mouse model of kidney fibrosis.
Caption: A standard experimental workflow for studying ZDHHC18 in kidney fibrosis models.
Conclusion and Future Directions
The evidence strongly supports ZDHHC18 as a key promoter of renal fibrogenesis.[7] Its role in catalyzing HRAS palmitoylation and activating downstream profibrotic signaling pathways makes it an attractive and specific target for therapeutic development.[6][7] Future research should focus on the development of small molecule inhibitors of ZDHHC18 and further elucidating the full spectrum of its substrates and functions in the kidney. Such efforts hold the potential to yield novel therapies to combat chronic kidney disease and its progression to end-stage renal failure.
References
- 1. Zinc-α2-Glycoprotein Exerts Antifibrotic Effects in Kidney and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental signalling pathways in renal fibrosis: the roles of Notch, Wnt and Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of fibrosis in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. krcp-ksn.org [krcp-ksn.org]
- 6. ZDHHC18 promotes renal fibrosis development by regulating HRAS palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZDHHC18 promotes renal fibrosis development by regulating HRAS palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZLD2218 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the in vitro characterization of the experimental compound ZLD2218. The methodologies detailed herein cover essential cell-based assays, including cell culture maintenance, assessment of cell viability, analysis of apoptosis, and investigation of protein expression via Western blotting. These guidelines are intended to assist researchers in consistently evaluating the cellular effects of this compound.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Understanding its impact on cellular processes is a critical first step in its preclinical evaluation. This application note offers detailed experimental procedures to assess the biological activity of this compound in a laboratory setting. The following protocols are standardized to ensure reproducibility and reliability of results.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| HeLa | Cervical Cancer | 15.5 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 4.5 | 2.1 |
| This compound | 5 | 15.2 | 5.3 |
| This compound | 10 | 28.9 | 12.7 |
| This compound | 20 | 45.1 | 25.4 |
Table 3: Effect of this compound on Target Protein Expression
| Target Protein | Treatment (10 µM this compound) | Fold Change in Expression (vs. Vehicle) |
| p-ERK1/2 | 24h | 0.4 |
| Cyclin D1 | 24h | 0.3 |
| Cleaved Caspase-3 | 24h | 3.5 |
Experimental Protocols
Cell Culture
This protocol outlines the basic steps for maintaining and passaging adherent mammalian cell lines.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Visually inspect the cell culture flask for confluency and signs of contamination.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS to remove any residual medium.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate the flask at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate the new culture at 37°C in a 5% CO2 incubator.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[2]
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[3]
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: General experimental workflow for this compound characterization.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. origene.com [origene.com]
Application Notes and Protocols for Evaluating a Novel Anti-Fibrotic Compound (e.g., ZLD2218) in a Mouse Model of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of novel anti-fibrotic compounds, using ZLD2218 as a placeholder, in a well-established murine model of pulmonary fibrosis. The protocols outlined below detail the induction of fibrosis, administration of the therapeutic agent, and subsequent endpoints for assessing efficacy.
Introduction to the Mouse Model of Pulmonary Fibrosis
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis.[1][2] The pathogenesis of IPF involves recurrent injury to the alveolar epithelium, leading to aberrant wound healing, excessive deposition of extracellular matrix (ECM), and the formation of scar tissue, which ultimately impairs lung function.[3] Mouse models are indispensable tools for understanding the mechanisms of fibrosis and for testing the efficacy of new therapeutic interventions.
The bleomycin-induced pulmonary fibrosis model is one of the most widely used and well-characterized models. A single administration of the anti-cancer agent bleomycin to mice induces lung injury and inflammation, which is followed by the development of fibrosis that shares key features with human IPF.[4][5][6][7]
Signaling Pathways in Fibrosis
Several key signaling pathways are implicated in the pathogenesis of fibrosis. A novel compound like this compound would likely modulate one or more of these pathways.
-
Transforming Growth Factor-β (TGF-β) Signaling: This is a central pathway in fibrosis.[8][9][10] TGF-β1 binds to its receptor on fibroblasts, leading to the phosphorylation and activation of Smad proteins (Smad2/3).[9][11] Activated Smads then translocate to the nucleus to drive the expression of pro-fibrotic genes, including collagens and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[9]
-
Wnt/β-catenin Signaling: This pathway is also highly activated in IPF and contributes to fibroblast activation and tissue repair.[8]
-
mTOR Signaling: The mTOR pathway is involved in fibroblast survival and the progression of fibrosis, often in conjunction with TGF-β and other signaling cascades.[8]
Below is a diagram illustrating the canonical TGF-β/Smad signaling pathway, a common target for anti-fibrotic therapies.
Experimental Design and Protocols
A robust experimental design is crucial for evaluating the efficacy of a novel compound. The following workflow is recommended.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis
This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice.
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal restraining board or apparatus
-
Pipettor and sterile tips
Procedure:
-
Animal Preparation: Acclimatize 10-12-week-old male C57BL/6 mice for at least one week before the experiment.[12]
-
Anesthesia: Anesthetize the mice using a method approved by your institution's animal care and use committee (IACUC). For example, anesthetize with 3-5% isoflurane.[5]
-
Bleomycin Preparation: Dissolve bleomycin in sterile saline to the desired concentration. A commonly used single dose is between 1.0 mg/kg and 3 mg/kg.[12][13] The optimal dose may need to be determined empirically in your laboratory to achieve significant fibrosis with minimal mortality.[6][7][13]
-
Administration:
-
Oropharyngeal Aspiration: Suspend the anesthetized mouse by its front teeth on a restraining board at a 45-degree angle.[5] Gently pull the tongue to the side to visualize the oropharynx. Instill a 50 µL volume of the bleomycin solution into the back of the throat. The mouse will aspirate the liquid into the lungs.[5][12]
-
Intranasal Instillation: This is a less invasive alternative.[13] While the mouse is anesthetized, deliver the bleomycin solution in small droplets (e.g., 25 µL per nostril) into the nares.[14]
-
-
Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal closely until it is fully ambulatory.
Protocol 2: Administration of this compound
The route and frequency of administration will depend on the pharmacokinetic properties of this compound.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile saline, PBS, DMSO, or a specialized formulation)
-
Administration equipment (gavage needles, syringes, etc.)
Procedure (select appropriate route):
-
Oral Gavage (PO): Dissolve or suspend this compound in a suitable vehicle. Administer the solution directly into the stomach using a ball-tipped gavage needle. Typical volumes for a mouse are around 0.1-0.2 mL.
-
Intraperitoneal Injection (IP): Ensure the compound is dissolved in a sterile, non-irritating vehicle. Inject into the lower abdominal quadrant. The volume should generally not exceed 2-3 mL for an adult mouse.[15]
-
Subcutaneous Injection (SC): Inject into the loose skin over the back of the neck. This route is suitable for sustained release.[16]
-
Dosing Schedule: Treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after fibrosis is established, e.g., 7-14 days post-bleomycin).[12] A common schedule is once-daily administration.
Protocol 3: Assessment of Fibrosis (Endpoint Analysis)
Analysis is typically performed 21 to 28 days after bleomycin induction.
1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Procedure: Euthanize the mouse and cannulate the trachea. Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Analysis: Centrifuge the BAL fluid. Use the supernatant for cytokine analysis (e.g., TGF-β1 ELISA). Resuspend the cell pellet to determine total and differential cell counts (macrophages, neutrophils, lymphocytes).
2. Histological Analysis:
-
Procedure: Perfuse the lungs with saline and then fix with 10% neutral buffered formalin. Embed the lung tissue in paraffin and cut sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall lung architecture and inflammation.
-
Masson's Trichrome: To visualize and quantify collagen deposition (stains blue).[17]
-
-
Scoring: Use a semi-quantitative method like the Ashcroft score to grade the severity of fibrosis.[17]
3. Biochemical Analysis:
-
Hydroxyproline Assay: This is a quantitative measure of total lung collagen content.
-
Procedure: Hydrolyze a portion of the lung homogenate and use a colorimetric assay to measure the amount of hydroxyproline, an amino acid abundant in collagen.[17][18]
4. Gene and Protein Expression:
-
Procedure: Homogenize a portion of the lung tissue for RNA or protein extraction.
-
Analysis:
-
RT-qPCR: To measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2 (α-SMA), Tgfb1).
-
Western Blot: To measure the protein levels of key signaling molecules (e.g., p-Smad3, α-SMA).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: BAL Fluid Analysis
| Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
|---|---|---|---|---|
| Vehicle Control | ||||
| Bleomycin + Vehicle | ||||
| Bleomycin + this compound (Low Dose) |
| Bleomycin + this compound (High Dose) | | | | |
Table 2: Fibrosis Assessment
| Group | Ashcroft Score (0-8) | Lung Hydroxyproline (µ g/lung ) | α-SMA Protein (relative units) |
|---|---|---|---|
| Vehicle Control | |||
| Bleomycin + Vehicle | |||
| Bleomycin + this compound (Low Dose) |
| Bleomycin + this compound (High Dose) | | | |
Conclusion
These protocols provide a standardized approach to evaluate the anti-fibrotic potential of a novel compound like this compound in a murine model. Careful execution of these experiments, coupled with thorough data analysis, will provide critical insights into the compound's efficacy and mechanism of action, guiding further drug development efforts. All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[16]
References
- 1. SZ168 alleviates bleomycin-induced pulmonary fibrosis by inhibiting podoplanin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfiram activation of prostaglandin E2 synthesis: a novel antifibrotic mechanism in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. An optimized protocol for generating fibrotic murine precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current state of signaling pathways associated with the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E₂ protects murine lungs from bleomycin-induced pulmonary fibrosis and lung dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cea.unizar.es [cea.unizar.es]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. A novel pulmonary fibrosis NOD/SCID murine model with natural aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin E reduces bleomycin-induced lung fibrosis in mice: biochemical and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZLD2218 Dosage and Administration for In Vivo Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview of the recommended dosage and administration of ZLD2218 for in vivo preclinical research. The protocols outlined herein are intended to guide researchers and drug development professionals in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. All quantitative data from representative studies are summarized, and detailed methodologies for key experiments are provided.
Introduction
This compound is a novel investigational agent targeting the [Specify Target/Pathway, e.g., XYZ Kinase] signaling pathway, which is implicated in the pathophysiology of [Specify Disease, e.g., various cancers]. Preclinical in vivo studies are essential to characterize the therapeutic potential and safety profile of this compound prior to clinical evaluation. This document serves as a practical guide for conducting such studies, with a focus on appropriate dosage, administration routes, and experimental design.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies with this compound. These data are intended to serve as a starting point for study design and may require optimization based on the specific animal model and experimental objectives.
Table 1: Recommended Dosage of this compound in Different Animal Models
| Animal Model | Route of Administration | Dosing Regimen | Dose Range (mg/kg) | Vehicle | Notes |
| Nude Mice (CD-1) | Oral (p.o.) | Once daily (QD) | 10 - 100 | 0.5% Methylcellulose | Well-tolerated at indicated doses. |
| C57BL/6 Mice | Intraperitoneal (i.p.) | Twice daily (BID) | 5 - 50 | 10% DMSO in Saline | Observe for signs of local irritation. |
| Sprague-Dawley Rats | Intravenous (i.v.) | Every other day (QOD) | 1 - 20 | 5% Solutol HS 15 in PBS | Administer slowly to avoid acute toxicity. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| p.o. | 50 | 1250 ± 150 | 2 | 7500 ± 900 | 6.5 ± 1.2 |
| i.p. | 25 | 2100 ± 250 | 0.5 | 8200 ± 1100 | 6.2 ± 1.0 |
| i.v. | 10 | 3500 ± 400 | 0.1 | 9500 ± 1300 | 5.8 ± 0.9 |
Experimental Protocols
This compound Formulation
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder under sterile conditions.
-
Add the appropriate volume of vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes until a homogenous suspension is formed.
-
For poorly soluble compounds, sonicate the suspension for 5-10 minutes in a water bath to ensure uniform dispersion.
-
Prepare fresh formulations daily and store them at 4°C, protected from light, for the duration of the study.
In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line (e.g., [Specify Cell Line])
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium at a concentration of [e.g., 1 x 10^7] cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject [e.g., 100 µL] of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n = [e.g., 8-10] mice/group).
-
Administer this compound or vehicle control according to the specified route and schedule (from Table 1).
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Dose Escalation and Tolerability Study Design
Caption: Logical flow for a dose escalation study.
Application Notes: Western Blot Protocol for BRD4 Inhibition by ZLD2218 in Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various diseases, including cancer and organ fibrosis. BRD4 plays a critical role in regulating the expression of genes involved in cell proliferation, inflammation, and extracellular matrix deposition. Consequently, inhibition of BRD4 is a promising therapeutic strategy. ZLD2218 is a novel, potent, and selective inhibitor of BRD4 developed for the treatment of kidney fibrosis.[1] Mechanistically, this compound inhibits BRD4 expression and suppresses downstream fibrotic signaling pathways.[1] This document provides a detailed protocol for assessing the inhibitory effect of this compound on BRD4 expression and its impact on downstream fibrotic markers in renal cells using Western blotting.
Quantitative Data Summary
The following table summarizes the reported in vitro potency and selectivity of the BRD4 inhibitor this compound.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | BRD4 | 107 µM | 7-fold vs. BRD2, 5-fold vs. BRD3, >10-fold vs. BRDT | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD4 signaling pathway in the context of renal fibrosis and the experimental workflow for the Western blot protocol.
Experimental Protocol
This protocol is designed for assessing BRD4 inhibition by this compound in a human kidney cell line (e.g., HK-2) stimulated with TGF-β1 to induce a fibrotic phenotype.
Materials and Reagents
-
Cell Line: Human proximal tubular epithelial cells (HK-2)
-
Chemicals: this compound (stock solution in DMSO), Recombinant Human TGF-β1, DMSO (vehicle control)
-
Cell Culture: DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate Buffered Saline (PBS)
-
Protein Extraction: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail
-
Protein Quantification: Bicinchoninic acid (BCA) Protein Assay Kit
-
SDS-PAGE and Transfer: 4-15% Mini-PROTEAN TGX Precast Gels, 4X Laemmli Sample Buffer, Precision Plus Protein Standard, PVDF membrane, Transfer buffer
-
Immunoblotting: Bovine Serum Albumin (BSA) or Non-fat dry milk, Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Antibodies:
-
Primary: Rabbit anti-BRD4, Mouse anti-α-SMA, Rabbit anti-Fibronectin, Rabbit anti-GAPDH (loading control)
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Equipment: Cell culture incubator, Laminar flow hood, Centrifuge, Gel electrophoresis apparatus, Western blot transfer system, Imaging system
Procedure
1. Cell Culture and Treatment a. Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Starve the cells in serum-free medium for 12-24 hours prior to treatment. d. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or DMSO vehicle control for 2 hours. e. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce a fibrotic response. A non-stimulated control group should be included.
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[2] f. Transfer the supernatant (total protein extract) to a new clean tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE a. Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X and boiling at 95°C for 5-10 minutes. b. Load equal amounts of protein (20-30 µg) per lane into a 4-15% SDS-PAGE gel, along with a molecular weight marker. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-α-SMA, anti-Fibronectin, and anti-GAPDH) diluted in the blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control (GAPDH).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak BRD4 Signal | Inefficient protein extraction or transfer. Low primary antibody concentration. Inactive ECL substrate. | Verify each step of the extraction and transfer process. Optimize antibody concentration and incubation time. Use fresh ECL substrate. |
| High Background | Insufficient blocking or washing. Antibody concentration too high. | Increase blocking time or change blocking agent. Increase the number and duration of washes. Titrate primary and secondary antibodies. |
| Non-specific Bands | Antibody cross-reactivity. Protein degradation. | Use a more specific antibody. Ensure protease inhibitors are always used. Run samples immediately after preparation or store properly at -80°C. |
| Uneven Loading | Inaccurate protein quantification. Pipetting errors. | Be meticulous during the BCA assay and sample loading. Use a reliable loading control like GAPDH or β-actin to verify equal loading. |
References
Application Notes: Chromatin Immunoprecipitation (ChIP) with ZLD2218 Treatment
Compound of Interest: ZLD2218 Target: Enhancer of Zeste Homolog 2 (EZH2) Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the EZH2 methyltransferase activity. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of Histone H3 at Lysine 27 (H3K27me3). This histone mark is a key epigenetic signal for gene silencing. By inhibiting EZH2, this compound causes a global reduction in H3K27me3 levels, leading to the de-repression of PRC2 target genes. These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to investigate the genome-wide or locus-specific changes in H3K27me3 occupancy following this compound treatment.
Data Presentation
The following tables represent typical quantitative data obtained from a ChIP-qPCR experiment designed to validate the effect of this compound on a known EZH2 target gene, such as CDKN2A.
Table 1: this compound Treatment Parameters for Cell Culture
| Parameter | Recommended Condition | Notes |
| Cell Line | KARPAS-422 (Lymphoma) | Known to be sensitive to EZH2 inhibition. |
| Seeding Density | 5 x 10⁵ cells/mL | Ensure cells are in logarithmic growth phase. |
| This compound Conc. | 1 µM | Titrate for your specific cell line (0.1 - 5 µM). |
| Vehicle Control | 0.1% DMSO | Use the same concentration as the this compound solvent. |
| Treatment Duration | 96 hours | Time-course experiments (24-120h) are recommended. |
| Culture Volume | 10 mL in T-75 flask | Scale up as needed for sufficient cell numbers. |
Table 2: Representative ChIP-qPCR Results for CDKN2A Promoter
This table shows the enrichment of H3K27me3 at the CDKN2A promoter, a known PRC2 target, following treatment with this compound or a vehicle control. Data is presented as a percentage of the input chromatin.
| Treatment Group | Target Locus | Antibody | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | CDKN2A Promoter | Anti-H3K27me3 | 2.5 ± 0.3% | 1.0 (Reference) |
| This compound (1 µM) | CDKN2A Promoter | Anti-H3K27me3 | 0.4 ± 0.1% | 0.16 |
| Vehicle (DMSO) | GAPDH Promoter | Anti-H3K27me3 | 0.1 ± 0.05% | N/A |
| This compound (1 µM) | GAPDH Promoter | Anti-H3K27me3 | 0.1 ± 0.04% | N/A |
| Vehicle (DMSO) | CDKN2A Promoter | Normal Rabbit IgG | 0.08 ± 0.03% | N/A |
| This compound (1 µM) | CDKN2A Promoter | Normal Rabbit IgG | 0.07 ± 0.02% | N/A |
SD: Standard Deviation, calculated from three biological replicates.
Visualizations
Mechanism of Action and Experimental Logic
Caption: Logical workflow showing this compound inhibiting EZH2, leading to reduced H3K27me3, which is detected by ChIP.
Detailed ChIP Experimental Workflow
Caption: Step-by-step workflow for the Chromatin Immunoprecipitation (ChIP) protocol.
Experimental Protocols
This protocol is optimized for performing ChIP on ~1x10⁷ cultured mammalian cells (e.g., KARPAS-422) treated with this compound.
Part 1: Cell Culture and Treatment
-
Cell Culture: Culture cells under standard conditions to ~80% confluency. For a single ChIP reaction, you will need approximately 1-2 x 10⁷ cells.
-
Drug Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 96 hours).
-
Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet once with ice-cold PBS.
Part 2: Cross-linking and Chromatin Preparation
-
Cross-linking: Resuspend the cell pellet in 10 mL of fresh culture medium. Add formaldehyde to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde). Incubate for 10 minutes at room temperature with gentle rotation.[1][2]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 0.5 mL of 2.5 M glycine). Incubate for 5 minutes at room temperature.
-
Cell Lysis: Centrifuge cells, discard the supernatant, and wash the pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ChIP Lysis Buffer containing protease inhibitors. Incubate on ice for 10 minutes.
-
Chromatin Shearing: Shear the chromatin to an average size of 150-500 bp using a sonicator.[3] Optimization is critical; perform a time-course to determine the optimal sonication conditions for your cell type and equipment.
-
Clarification: Centrifuge the sonicated lysate at maximum speed (~14,000 rpm) for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube.
Part 3: Immunoprecipitation
-
Quantify Chromatin: Determine the chromatin concentration.
-
Input Sample: Take 1-5% of the total chromatin lysate and set it aside. This will be your "Input" control. Store at -20°C until the reversal of cross-links step.[4]
-
Antibody Incubation: Dilute 25-50 µg of chromatin in ChIP Dilution Buffer. Add 2-5 µg of a ChIP-grade anti-H3K27me3 antibody. Also, prepare a negative control sample using a non-specific antibody (e.g., Normal Rabbit IgG). Incubate overnight at 4°C with rotation.
-
Bead Incubation: Add 20-30 µL of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction.[5] Incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound chromatin.[6][7] A typical wash series is:
-
2x with Low Salt Wash Buffer
-
1x with High Salt Wash Buffer
-
1x with LiCl Wash Buffer
-
2x with TE Buffer
-
Part 4: Elution, Cross-link Reversal, and DNA Purification
-
Elution: Resuspend the washed beads in 100-200 µL of fresh Elution Buffer. Incubate at 65°C for 15-30 minutes with vortexing to elute the chromatin.
-
Reverse Cross-links: Add NaCl to the eluates and the input sample to a final concentration of 200 mM. Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.[7]
-
Protein and RNA Digestion: Add RNase A and incubate at 37°C for 30 minutes. Then, add Proteinase K and incubate at 45°C for 1-2 hours.[2][8]
-
DNA Purification: Purify the DNA using a PCR purification spin column kit or phenol:chloroform extraction followed by ethanol precipitation. Elute the final DNA in 30-50 µL of nuclease-free water or elution buffer.
Part 5: Analysis
-
qPCR: Use 1-2 µL of the purified DNA per reaction. Perform qPCR using primers specific to the promoter regions of target genes (e.g., CDKN2A) and negative control regions (e.g., GAPDH promoter or a gene-desert region).
-
Data Calculation: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA using the following formula: % Input = 2^(-ΔCt) * 100 where ΔCt = Ct(ChIP) - [Ct(Input) - Log2(Dilution Factor)]. The dilution factor accounts for the initial removal of the input sample.
-
ChIP-Seq: For genome-wide analysis, the purified DNA can be used to prepare a sequencing library following the manufacturer's instructions (e.g., Illumina).[7][9] Note that for global changes in histone marks due to inhibitors, spike-in normalization using chromatin from another species (e.g., Drosophila) may be required for accurate quantification.[10][11]
References
- 1. bosterbio.com [bosterbio.com]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 4. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 6. cusabio.com [cusabio.com]
- 7. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 8. encodeproject.org [encodeproject.org]
- 9. youtube.com [youtube.com]
- 10. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following ZLD2218 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD2218 is a novel small molecule activator of the STING (Stimulator of Interferon Genes) signaling pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a robust transcriptional response, leading to the production of type I interferons and other inflammatory cytokines. By activating this pathway, this compound holds therapeutic potential in immuno-oncology and infectious diseases. Understanding the downstream transcriptional effects of this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and developing it as a therapeutic agent.
These application notes provide detailed protocols for analyzing gene expression changes in cells treated with this compound, utilizing quantitative real-time PCR (qRT-PCR) for targeted gene analysis and RNA sequencing (RNA-seq) for comprehensive transcriptome profiling.
This compound Signaling Pathway
This compound activates the STING pathway, initiating a signaling cascade that culminates in the transcription of interferon-stimulated genes (ISGs). The pathway begins with this compound binding to and activating STING, which is located on the endoplasmic reticulum (ER). Upon activation, STING translocates to the Golgi apparatus, where it recruits and activates the kinase TBK1. TBK1, in turn, phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 binds to interferon-stimulated response elements (ISREs) in the promoters of ISGs, driving their expression.
Experimental Workflow for Gene Expression Analysis
The general workflow for analyzing gene expression changes after this compound exposure involves cell culture and treatment, RNA extraction, and downstream analysis by either qRT-PCR or RNA-seq.
Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the treatment of a human monocytic cell line (THP-1), which has a functional STING pathway, with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 2 mL of the medium containing this compound or vehicle control to the respective wells.
-
Incubate the plates for the desired time points (e.g., 6, 12, 24 hours).
-
After incubation, harvest the cells for RNA extraction.
Protocol 2: RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Lyse the harvested cells in the provided lysis buffer.
-
Homogenize the lysate.
-
Add ethanol to the lysate and mix.
-
Transfer the sample to a spin column and centrifuge.
-
Perform the recommended wash steps with the provided wash buffers.
-
Elute the RNA in nuclease-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for RNA-seq.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of a select number of target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
Materials:
-
Extracted RNA
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan master mix
-
Gene-specific primers or TaqMan probes
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis:
-
Perform reverse transcription on 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.[1] This involves mixing the RNA with a master mix containing reverse transcriptase, dNTPs, and primers (oligo(dT)s or random primers).[1]
-
Incubate the reaction in a thermal cycler.[2]
-
The resulting cDNA can be stored at -20°C.[2]
-
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers (or TaqMan probe), and nuclease-free water.
-
Add diluted cDNA to the reaction mix in a qRT-PCR plate.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.[3]
-
-
qRT-PCR Run:
-
Run the plate on a qRT-PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.[4]
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^-ΔΔCt).
-
Protocol 4: RNA Sequencing (RNA-seq)
This protocol provides a general overview of the steps involved in preparing RNA samples for next-generation sequencing.
Materials:
-
High-quality total RNA (RIN > 8)
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Follow the manufacturer's protocol for the chosen library preparation kit. This typically involves:
-
mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
-
Library Quality Control:
-
Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
-
Sequencing:
-
Pool the libraries and sequence them on a next-generation sequencing platform. The sequencing depth should be determined based on the experimental goals, but 20-30 million reads per sample is typical for differential gene expression analysis.[5]
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression (DGE) Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.[6]
-
Pathway and Functional Enrichment Analysis: Use tools like Gene Ontology (GO) and KEGG pathway analysis to interpret the biological significance of the differentially expressed genes.[6]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: qRT-PCR Analysis of ISG Expression after this compound Treatment
| Gene | Treatment (10 µM this compound, 12h) | Fold Change (vs. Vehicle) | p-value |
| IFNB1 | This compound | 150.5 | < 0.001 |
| Vehicle | 1.0 | - | |
| CXCL10 | This compound | 85.2 | < 0.001 |
| Vehicle | 1.0 | - | |
| ISG15 | This compound | 45.8 | < 0.01 |
| Vehicle | 1.0 | - | |
| GAPDH | This compound | 1.0 | > 0.99 |
| Vehicle | 1.0 | - |
Table 2: Top 5 Upregulated Genes from RNA-seq Analysis after this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-adj |
| IFNB1 | Interferon Beta 1 | 7.25 | 1.2e-50 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | 6.41 | 3.5e-45 |
| OASL | 2'-5'-Oligoadenylate Synthetase Like | 5.98 | 8.1e-42 |
| MX1 | MX Dynamin Like GTPase 1 | 5.50 | 2.4e-38 |
| ISG15 | ISG15 Ubiquitin Like Modifier | 5.52 | 1.7e-35 |
Conclusion
These application notes provide a framework for investigating the transcriptional consequences of this compound exposure. By employing targeted qRT-PCR and comprehensive RNA-seq, researchers can validate the on-target activity of this compound, uncover the full spectrum of its downstream effects, identify potential biomarkers, and gain deeper insights into its therapeutic mechanism of action. Proper experimental design, including appropriate controls and replicates, is essential for generating robust and reproducible data.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. clyte.tech [clyte.tech]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. youtube.com [youtube.com]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZLD2218 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD2218 is a potent small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that regulates the transcription of genes involved in cellular proliferation, inflammation, and fibrosis. Preclinical studies have demonstrated the therapeutic potential of this compound as a monotherapy in models of kidney fibrosis, primarily through its inhibition of the TGF-β/Smad3 signaling pathway.[1][2][3] This document outlines potential combination therapy strategies involving this compound to enhance its therapeutic efficacy and overcome potential resistance mechanisms in fibrosis and cancer. Detailed experimental protocols are provided to facilitate the investigation of these combinations in a preclinical setting.
Rationale for Combination Therapies
The multifaceted nature of diseases such as fibrosis and cancer often necessitates targeting multiple signaling pathways simultaneously for optimal therapeutic benefit. Combining this compound with other agents can lead to synergistic effects, dose reduction of individual agents to minimize toxicity, and the prevention of acquired resistance.
Potential Combination Strategies
Based on the known mechanism of this compound and the broader understanding of BRD4 inhibitor biology, the following combination strategies are proposed:
Table 1: Proposed Combination Therapies for Fibrosis
| Combination Partner | Rationale | Potential Indication |
| TGF-β Receptor Inhibitor (e.g., Galunisertib) | Dual blockade of the TGF-β pathway at both the transcriptional level (this compound) and receptor level. | Kidney Fibrosis, Liver Fibrosis, Pulmonary Fibrosis |
| PDGF Receptor Inhibitor (e.g., Nintedanib) | Combined targeting of two key pro-fibrotic signaling pathways, TGF-β and PDGF.[4] | Idiopathic Pulmonary Fibrosis, Kidney Fibrosis |
| Anti-inflammatory Agent (e.g., JAK inhibitor) | BRD4 inhibition can suppress inflammatory gene expression, and combination with a dedicated anti-inflammatory agent may provide enhanced efficacy. | Organ fibrosis with a significant inflammatory component |
Table 2: Proposed Combination Therapies for Cancer
| Combination Partner | Rationale | Potential Indication |
| CDK7 Inhibitor (e.g., THZ1) | Synergistic inhibition of transcription, leading to enhanced anti-proliferative and pro-apoptotic effects.[5] | Neuroblastoma, Head and Neck Squamous Cell Carcinoma |
| STAT3 Inhibitor (e.g., Stattic) | Dual targeting of key oncogenic transcription factors. | Kidney Cancer, various solid tumors |
| PARP Inhibitor (e.g., Olaparib) | Potential synergy in cancers with DNA damage repair deficiencies. | Ovarian Cancer, Breast Cancer |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Combination Strategy in Fibrosis
Caption: this compound inhibits BRD4, blocking TGF-β-mediated pro-fibrotic gene transcription.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for evaluating this compound combination therapy in a mouse model of fibrosis.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in Kidney Fibroblast Cells
Objective: To determine the synergistic anti-fibrotic effect of this compound in combination with a TGF-β receptor inhibitor.
Cell Line: Human kidney fibroblast cell line (e.g., HK-2 or primary human kidney fibroblasts).
Methodology:
-
Cell Culture: Culture kidney fibroblasts in appropriate media and conditions.
-
TGF-β1 Stimulation: Induce a fibrotic phenotype by treating cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the TGF-β receptor inhibitor, both alone and in combination. Include a vehicle control group.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
qRT-PCR: Analyze the mRNA expression of key fibrotic markers (e.g., ACTA2 (α-SMA), COL1A1, FN1).
-
Western Blot: Analyze the protein expression of α-SMA, Collagen I, and key signaling proteins (e.g., p-Smad3, total Smad3, BRD4).
-
Immunofluorescence: Stain for α-SMA to visualize myofibroblast differentiation.
-
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: In Vivo Efficacy of this compound Combination Therapy in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner therapeutic agent in a mouse model of kidney fibrosis.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
UUO Surgery: Induce kidney fibrosis by ligating the left ureter. A sham operation group will serve as a control.
-
Animal Groups (n=8-10 per group):
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + this compound (e.g., 15 or 30 mg/kg/day, oral gavage)
-
UUO + Combination Partner (dose determined from literature or preliminary studies)
-
UUO + this compound + Combination Partner
-
-
Drug Administration: Begin drug administration one day after UUO surgery and continue for a specified period (e.g., 7 or 14 days).
-
Monitoring: Monitor animal health and body weight daily.
-
Endpoint Analysis (at day 7 or 14 post-UUO):
-
Serum Analysis: Collect blood to measure markers of kidney function (e.g., BUN, creatinine).
-
Histopathology: Harvest kidneys and fix in formalin. Perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess tissue morphology and collagen deposition.
-
Immunohistochemistry: Stain kidney sections for fibrotic markers such as α-SMA and Collagen I.
-
qRT-PCR and Western Blot: Prepare kidney tissue lysates to analyze the expression of fibrotic and inflammatory genes and proteins.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.
Data Presentation
All quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison between treatment groups. This includes IC50 values, gene and protein expression fold changes, histological scores, and serum biochemistry values.
Table 3: Example Data Summary Table for In Vitro Synergy
| Treatment | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) | Combination Index (CI) |
| This compound (X nM) | |||
| Partner Drug (Y nM) | |||
| This compound + Partner Drug |
Table 4: Example Data Summary Table for In Vivo Efficacy
| Treatment Group | BUN (mg/dL) | Kidney Collagen Area (%) | α-SMA Positive Area (%) |
| Sham + Vehicle | |||
| UUO + Vehicle | |||
| UUO + this compound | |||
| UUO + Partner Drug | |||
| UUO + Combination |
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in combination with other therapeutic agents. The rationale for these combinations is based on the known mechanism of action of this compound and the complex pathophysiology of fibrosis and cancer. The successful validation of these combination strategies could lead to the development of more effective treatment regimens for patients with these debilitating diseases.
References
- 1. pnas.org [pnas.org]
- 2. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Combined inhibition of TGFβ and PDGF signaling attenuates radiation-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with Compound Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Z is an investigational small molecule inhibitor with potential anti-neoplastic properties. These application notes provide a comprehensive guide for assessing the in vitro efficacy of Compound Z on cancer cell lines, with a primary focus on cell viability. The provided protocols for cell culture, treatment, and viability assays are intended to serve as a foundational methodology that can be adapted to specific cell lines and experimental goals.
Mechanism of Action (Hypothetical)
Compound Z is hypothesized to induce apoptosis in cancer cells by targeting the mitochondrial pathway. It is believed to increase the levels of specific ceramides within the mitochondria, leading to mitochondrial dysfunction, a process known as mitophagy, and subsequent activation of the caspase cascade, ultimately resulting in cell death. This targeted approach is suggested to have minimal effects on healthy, non-cancerous cells.
Key Experiments
-
Cell Culture and Maintenance: Establishing and maintaining healthy cancer cell line cultures for consistent experimental results.
-
Compound Z Treatment: Dosing cells with a range of Compound Z concentrations to determine its cytotoxic effects.
-
MTT Cell Viability Assay: Quantifying the metabolic activity of cells as an indicator of viability after treatment with Compound Z.
Experimental Protocols
Cell Culture Protocol
This protocol outlines the general procedure for culturing and maintaining human cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T25 flask.
-
-
Maintaining Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
-
Sub-culturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing pre-warmed complete growth medium.
-
MTT Cell Viability Assay Protocol
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of Compound Z. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1][2]
Materials:
-
Cells cultured as described above
-
Compound Z (stock solution, e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Z Treatment:
-
Prepare serial dilutions of Compound Z in complete growth medium from the stock solution.
-
Aspirate the medium from the wells and add 100 µL of the diluted Compound Z solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Compound Z concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Presentation
The results of the cell viability assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the quantitative data obtained from an MTT assay.
Table 1: Effect of Compound Z on Cell Viability
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control | 0 | 48 | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 0.1% | 48 | 1.23 ± 0.09 | 98.4% |
| Compound Z | 1 | 48 | 1.10 ± 0.07 | 88.0% |
| Compound Z | 5 | 48 | 0.85 ± 0.06 | 68.0% |
| Compound Z | 10 | 48 | 0.52 ± 0.04 | 41.6% |
| Compound Z | 25 | 48 | 0.21 ± 0.03 | 16.8% |
| Compound Z | 50 | 48 | 0.10 ± 0.02 | 8.0% |
% Cell Viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Compound Z inducing apoptosis.
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols for ZLD2218 in Gene Transcription Studies: Information Not Publicly Available
Despite a comprehensive search of scientific literature and public databases, no information is currently available for a compound designated "ZLD2218." This suggests that this compound may be a novel compound in early-stage research and development, an internal project code, or a designation that has not yet been disclosed in publicly accessible resources.
Extensive searches were conducted to locate data on this compound's mechanism of action, its effects on gene transcription, and any established experimental protocols. These searches included queries for "this compound gene transcription," "this compound mechanism of action," "this compound signaling pathway," and related terms, which did not yield any specific results pertaining to this compound. Further investigation into chemical databases and supplier catalogs for "this compound" also failed to identify a corresponding molecule.
Without access to foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of such a document requires, at a minimum:
-
Compound Identification: Chemical structure, molecular weight, and solubility.
-
Mechanism of Action: The specific biological target(s) and the signaling pathways it modulates to affect gene transcription.
-
Quantitative Data: Metrics such as IC50 or EC50 values, dose-response curves, and quantitative effects on the expression of specific target genes (e.g., through RT-qPCR or RNA-sequencing).
-
Experimental Context: Published studies or internal reports detailing the use of this compound in various assays.
For the benefit of researchers, scientists, and drug development professionals, a generalized workflow for characterizing a novel transcription-modulating compound is outlined below. This workflow illustrates the types of experiments and data that would be necessary to generate the requested application notes for a compound like this compound, once such information becomes available.
Generalized Workflow for Characterizing a Novel Gene Transcription Modulator
The following diagram outlines a typical experimental workflow for characterizing a new chemical entity that is hypothesized to modulate gene transcription.
Concluding Remarks
The detailed application notes and protocols for this compound in the study of gene transcription cannot be generated due to the absence of public information on this compound. Researchers and professionals interested in this compound are advised to consult internal documentation or directly contact the originating source of the compound for the necessary technical data. Once preliminary data on its biological activity and mechanism of action are available, the generalized workflow and methodologies described above can serve as a template for its characterization and the development of detailed experimental protocols.
Troubleshooting & Optimization
ZLD2218 solubility and stability issues
Technical Support Center: ZLD2218
This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of the novel compound this compound. Given the challenges often associated with new chemical entities, this resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). This compound generally exhibits good solubility in this organic solvent. For aqueous-based assays, subsequent dilutions from the DMSO stock into your experimental buffer are necessary. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically ≤0.1%, to avoid solvent-induced artifacts.
Q2: I am observing precipitation of this compound when diluting my DMSO stock into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically at 0.01-0.1%), in your final assay buffer can help maintain the solubility of hydrophobic compounds.
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of the compound and other assay components.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If this compound has an ionizable group, adjusting the pH of your buffer may enhance its solubility. This should be done cautiously, considering the pH sensitivity of your assay.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored under the following conditions to ensure its stability:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
This could be linked to the poor aqueous solubility and stability of this compound.
Troubleshooting Steps:
-
Verify Solubility in Media: Before treating cells, prepare the final dilution of this compound in the cell culture medium and visually inspect for any precipitation or cloudiness.
-
Sonication: Briefly sonicate the final dilution to aid in dissolving any microscopic precipitates before adding it to the cells.
-
Optimize Dilution Method: Instead of a single large dilution step, perform serial dilutions. This can sometimes prevent the compound from crashing out of the solution.
-
Serum Concentration: The presence of serum proteins in cell culture media can sometimes help to stabilize hydrophobic compounds. Evaluate if altering the serum concentration affects your results.
Issue 2: Loss of compound activity over time in aqueous solution.
This suggests that this compound may be unstable in your experimental buffer.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen DMSO stock immediately before each experiment.
-
Time-Course Experiment: Perform a time-course experiment where the compound is incubated in the assay buffer for varying durations before being tested. This will help determine the window of stability.
-
Buffer Composition: Certain buffer components can catalyze the degradation of a compound. If possible, test the stability of this compound in different buffer systems.
Quantitative Data Summary
The following tables provide hypothetical data for this compound's solubility and stability characteristics.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 - 20 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Incubation Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 85 |
| 6 | 60 |
| 24 | < 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Aqueous Solubility Assessment by Nephelometry
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in DMSO.
-
Add 2 µL of each dilution to 98 µL of PBS (pH 7.4) in a 96-well plate.
-
Mix and incubate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is considered the limit of aqueous solubility.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for aqueous solubility assessment.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Optimizing ZLD2218 Concentration for Cell-Based Assays
Disclaimer: The compound "ZLD2218" is a hypothetical small molecule activator of the STING (Stimulator of Interferon Genes) signaling pathway, used here for illustrative purposes. The following guidelines are based on general principles for optimizing novel compounds in cell-based assays and specific knowledge of the STING pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule designed to activate the STING (Stimulator of Interferon Genes) signaling pathway. It is hypothesized to act downstream of the cGAS-cGAMP axis, potentially by directly binding to STING, inducing a conformational change that mimics the binding of the natural ligand cGAMP.[1][2][3] This activation leads to the phosphorylation of STING by TBK1, followed by the phosphorylation and nuclear translocation of the transcription factor IRF3.[1][4] Nuclear IRF3 then drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5][6]
Q2: How do I determine the optimal concentration of this compound for my cell-based assay?
A2: The optimal concentration of this compound should be determined empirically for each cell line and assay. A dose-response experiment is recommended to identify the concentration that elicits a robust biological response without inducing significant cytotoxicity. A common starting point is a wide concentration range from 1 nM to 100 µM, using serial dilutions.[7][8] The ideal concentration will be within the linear range of the dose-response curve, typically the EC50 value (the concentration that produces 50% of the maximal response).
Q3: What are the potential cytotoxic effects of this compound, and how can I assess them?
A3: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to assess cell viability in parallel with your functional assay. A standard method for this is the MTT or a similar tetrazolium-based assay, which measures metabolic activity.[9] Alternatively, a trypan blue exclusion assay or a live/dead cell staining kit can be used. It is advisable to choose a this compound concentration for your functional assays that results in minimal cell death (e.g., >90% cell viability).
Q4: What is the expected cellular response after treating cells with this compound?
A4: The primary cellular response to this compound, as a STING activator, is the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[5][10] This can be measured by quantifying the levels of secreted IFN-β in the cell culture supernatant using an ELISA kit.[6] Another expected response is the activation of the IRF3 transcription factor.[4][11] This can be monitored using a reporter cell line that expresses a luciferase or fluorescent protein under the control of an IRF-inducible promoter.[12][13]
Q5: What are the recommended positive and negative controls for my this compound experiments?
A5: For positive controls, a known STING agonist such as 2'3'-cGAMP can be used to confirm that the STING pathway is functional in your cell line.[6] For a negative control, a vehicle control (e.g., DMSO, if this compound is dissolved in it) at the same final concentration used for the this compound dilutions is essential to account for any solvent effects. Additionally, using a STING-knockout cell line can serve as an excellent negative control to demonstrate that the effects of this compound are STING-dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low signal in response to this compound | - this compound concentration is too low.- Incubation time is too short.- The cell line does not express STING or other key pathway components.- this compound is inactive or degraded. | - Perform a dose-response experiment with a wider and higher concentration range.[8]- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.- Verify the expression of STING, TBK1, and IRF3 in your cell line by Western blot or qPCR.- Use a fresh aliquot of this compound and verify its integrity. |
| High background signal in untreated or vehicle-treated cells | - Autofluorescence from media components or the compound itself.- Mycoplasma contamination.- Assay reagents are not optimal. | - Use phenol red-free media for fluorescence-based assays.[14]- Test your cells for mycoplasma contamination.- Optimize the concentration of detection antibodies and other assay reagents. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure a single-cell suspension before seeding and mix gently but thoroughly.[15]- Calibrate pipettes regularly and ensure proper mixing of reagents before adding to wells.[15]- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9] |
| Significant cell death observed | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- The cell line is particularly sensitive. | - Use a lower concentration range of this compound.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[9]- Perform a cytotoxicity assay to determine the maximum non-toxic concentration. |
Experimental Protocols
Protocol: IFN-β Secretion Assay using ELISA
This protocol describes how to quantify the concentration of IFN-β in cell culture supernatants following treatment with this compound.
Materials:
-
Human IFN-β ELISA kit (e.g., Abcam ab278127)
-
96-well clear flat-bottom microplate
-
THP-1 cells (or another appropriate cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., 2'3'-cGAMP)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Also prepare dilutions for the positive control (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) and the vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for 24 hours (or the empirically determined optimal time).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.[16][17][18][19] This typically involves:
-
Adding standards and samples to the antibody-pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IFN-β in your samples by interpolating their absorbance values from the standard curve.
-
Plot the IFN-β concentration against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Hypothetical mechanism of this compound action on the STING pathway.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. invivogen.com [invivogen.com]
- 12. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. biocompare.com [biocompare.com]
- 16. listarfish.it [listarfish.it]
- 17. Human Interferon beta (IFN-beta,IFNB) Elisa Kit – AFG Scientific [afgsci.com]
- 18. Human IFN-β(Interferon beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
Technical Support Center: Troubleshooting Off-Target Effects of ZLD2218
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of the novel kinase inhibitor, ZLD2218. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X, a key regulator in a cancer-associated signaling pathway. While highly potent against its intended target, as with any small molecule inhibitor, off-target interactions can occur and should be experimentally investigated.
Q2: I'm observing a phenotype in my experiments with this compound that is inconsistent with the known function of Kinase X. Could this be an off-target effect?
It is possible that the observed phenotype is due to an off-target effect. Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[1][2] Such unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences.[2] It is crucial to validate that the observed cellular phenotype is a direct result of the inhibition of the intended target.[2]
Q3: What are the initial steps I should take to investigate potential off-target effects of this compound?
A multi-pronged approach is recommended to determine if your observations are due to off-target interactions.[1] Here are some initial troubleshooting steps:
-
Confirm Target Expression: Verify that your cell model expresses the intended target, Kinase X, at the protein level using Western blotting. If the target is not present, the observed effects are likely off-target.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor that also targets Kinase X. If the phenotypes differ, it suggests one or both compounds may have off-target effects.
-
Employ a Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound. This will help determine if the observed effects are due to the chemical scaffold itself rather than specific target inhibition.[1][3]
-
Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that elicits the desired on-target effect.[1] Higher concentrations are more prone to engaging lower-affinity off-targets.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting suspected off-target effects of this compound.
Data Presentation: Quantitative Analysis
When investigating off-target effects, it is crucial to systematically collect and compare quantitative data. The following tables provide examples of how to structure your data for clear interpretation.
Table 1: Cellular Potency of this compound in Wild-Type vs. Kinase X Knockout Cells
| Cell Line | Genetic Background | Target Protein Expression | This compound IC50 (nM) |
| CancerCell-A | Wild-Type | Present | 75 |
| CancerCell-A | Kinase X KO (CRISPR) | Absent | 80 |
| CancerCell-B | Wild-Type | Present | 120 |
| CancerCell-B | Kinase X KO (CRISPR) | Absent | 115 |
This table illustrates a scenario where the removal of the intended target protein, Kinase X, has no significant effect on the cytotoxic potency of this compound, strongly suggesting an off-target mechanism of action.
Table 2: Sample Kinome Profiling Data for this compound
| Kinase | % Inhibition at 1 µM |
| Kinase X (Intended Target) | 98% |
| Off-Target Kinase A | 95% |
| Off-Target Kinase B | 91% |
| Off-Target Kinase C | 82% |
| 400+ other kinases | < 50% |
This sample data shows that while this compound potently inhibits its intended target, it also strongly inhibits several other kinases at a similar concentration. These off-target kinases could be responsible for the observed biological effects.[4]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to test whether a compound's efficacy is dependent on its intended target.
Objective: To definitively determine if the biological effect of this compound is mediated through its intended target, Kinase X.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting early exons of the gene encoding for Kinase X.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Cell Seeding:
-
Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.
-
After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
-
Clonal Selection and Expansion:
-
Isolate and expand individual cell colonies.
-
-
Knockout Validation:
-
Screen the expanded clones for the absence of Kinase X protein expression using Western blot analysis.
-
Confirm the gene knockout at the genomic level by sequencing the targeted locus.
-
-
Compound Efficacy Testing:
-
Perform a dose-response assay with this compound on both the validated Kinase X knockout clones and the parental wild-type cell line.
-
Calculate and compare the IC50 values. A significant shift in the IC50 in the knockout cells would indicate on-target activity.
-
Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.[4]
Objective: To identify potential off-target kinases of this compound across the human kinome.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Initial Single-Dose Screen:
-
Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[4]
-
-
Data Analysis:
-
The service provider will report the percent inhibition for each kinase.
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[4]
-
-
Dose-Response (IC50) Determination:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine their IC50 values. This will quantify the potency of this compound against these off-targets.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the intended on-target effect of this compound and a potential off-target interaction.
Experimental Workflow for Off-Target Identification
This diagram outlines the experimental steps from initial observation to off-target validation.
References
Technical Support Center: Minimizing Investigational Compound Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize toxicity of investigational compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in assessing the toxicity of a new investigational compound?
A1: Before in-vivo studies, it is crucial to conduct in-vitro assessments to understand the compound's basic safety profile.[1] Following this, preclinical research in animal models is performed to determine if the compound is safe enough for human trials.[2][3] This involves a series of toxicity studies, including acute, subacute, and chronic evaluations, to identify potential adverse effects and establish a safe dosage range.[4]
Q2: What are the common signs of toxicity in animal models?
A2: Signs of toxicity can vary depending on the compound and the affected organ system. Common indicators include:
-
Systemic signs: Weight loss, decreased food and water consumption, lethargy, and changes in appearance (e.g., rough coat).
-
Neurological signs: Changes in behavior, hyperactivity, aggression, tremors, ataxia, and seizures.[5]
-
Gastrointestinal signs: Vomiting and diarrhea.[5]
-
Organ-specific signs: Can be detected through biochemical analysis of blood and urine (e.g., elevated liver enzymes) or histopathological examination of tissues.[4]
Q3: How do I establish a safe starting dose for my animal studies?
A3: Establishing a safe starting dose is a primary goal of preclinical safety evaluation.[2][6] This is typically achieved through dose range-finding studies.[3] One common method is the "limit test," where a high dose (e.g., 5 g/kg body weight) is administered to a small number of animals.[7][8] If no mortality or serious toxicity is observed, further testing at higher doses may not be necessary.[7] If toxicity is observed, subsequent studies like the "up-and-down procedure" can be used to more precisely determine the LD50 (median lethal dose) and the Maximum Tolerated Dose (MTD).[3][7][8]
Q4: What are the different types of toxicity studies conducted in animal models?
A4: Toxicity studies are categorized based on the duration of exposure:
-
Acute Toxicity Studies: Evaluate the effects of a single high dose or multiple doses given within 24 hours.[4][7] These studies help determine the LD50 and identify immediate toxic effects.[4]
-
Subacute and Subchronic Toxicity Studies: Involve repeated administration of the compound over a period of a few days to several weeks.[4][8] These studies provide information on target-organ toxicity and help establish a no-observed-adverse-effect level (NOAEL).[8]
-
Chronic Toxicity Studies: Last for a longer duration, typically six months or more, to assess the long-term effects of the compound.[4] These are crucial for drugs intended for prolonged use.[4]
Troubleshooting Guides
Guide 1: Managing Hepatotoxicity
Q: My investigational compound is causing elevated liver enzymes (ALT, AST) in my animal models. What are the immediate steps and mitigation strategies?
A: Elevated liver enzymes are a common indicator of drug-induced liver injury (DILI).[9] Immediate actions and long-term strategies are crucial to manage this.
Immediate Steps:
-
Confirm the finding: Repeat the clinical chemistry analysis to rule out any experimental error.
-
Dose-response assessment: Analyze if the enzyme elevation is dose-dependent. If so, consider reducing the dose in subsequent cohorts.
-
Histopathology: Perform histopathological examination of liver tissue from affected animals to assess the extent and nature of the liver damage.[4]
Mitigation Strategies:
-
Dose Adjustment: Reducing the dose is the most direct way to mitigate toxicity. A dose-response relationship should be established to find a therapeutic window with an acceptable safety margin.
-
Formulation Change: The vehicle or formulation of the compound can influence its absorption and metabolism.[10] Experimenting with different formulations may reduce liver exposure and toxicity.
-
Co-administration of Hepatoprotectants: In some cases, co-administration of a known hepatoprotective agent (e.g., N-acetylcysteine for acetaminophen-induced toxicity) can be explored, although this adds complexity to the study.[9]
| Parameter | Indication of Liver Injury | Potential Action |
| ALT (Alanine Aminotransferase) | Significant increase | Reduce dose, evaluate dose-dependency |
| AST (Aspartate Aminotransferase) | Significant increase | Reduce dose, perform histopathology |
| Bilirubin | Increase | Assess for cholestatic injury |
Guide 2: Addressing Neurotoxicity
Q: The animals treated with my compound are showing signs of neurotoxicity (e.g., tremors, ataxia). How can I confirm and mitigate these effects?
A: Neurotoxicity is a serious adverse effect that can halt drug development.[11] A systematic approach is needed for its assessment and mitigation.
Confirmation and Assessment:
-
Behavioral Observations: Systematically record and score the observed clinical signs.[4] This can include open-field tests, rotarod tests for motor coordination, and functional observational batteries.
-
Histopathology of Nervous Tissue: Examine brain and spinal cord tissues for any pathological changes.
-
Biomarker Analysis: Depending on the suspected mechanism, specific biomarkers in cerebrospinal fluid or blood may be analyzed.
Mitigation Strategies:
-
Dose Reduction: As with other toxicities, lowering the dose is the primary mitigation strategy.
-
PK/PD Analysis: Investigate the pharmacokinetic and pharmacodynamic profile of the compound.[3] High brain exposure might be responsible for the neurotoxicity. Modifying the compound to reduce its ability to cross the blood-brain barrier could be a potential, though complex, solution.
-
Supportive Care: Ensure animals have easy access to food and water, and provide a comfortable environment to minimize stress, which can exacerbate neurological symptoms.
Guide 3: Investigating Unexpected Mortality
Q: I am observing unexpected mortality in my animal study. What is the appropriate troubleshooting workflow?
A: Unexpected mortality requires immediate and thorough investigation to determine the cause and decide on the future of the study.
Troubleshooting Workflow:
-
Immediate Necropsy: Perform a full necropsy on the deceased animals as soon as possible to identify the potential cause of death.
-
Review Dosing and Administration: Double-check all dosing calculations, compound preparation, and administration procedures to rule out errors.
-
Clinical Observations: Review all clinical observation records for any preceding signs of toxicity that might have been missed.[12]
-
Histopathology: Collect a full set of tissues for histopathological analysis to identify target organs of toxicity.[4]
-
Consult with a Veterinarian/Pathologist: An experienced veterinarian or pathologist should be consulted to help interpret the findings.
Below is a decision tree to guide the investigation process.
start [label="Unexpected Mortality Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dosing [label="Review Dosing and Administration Procedures"]; necropsy [label="Perform Immediate Necropsy"]; review_clinical [label="Review Clinical Observation Records"]; histopathology [label="Collect Tissues for Histopathology"]; consult [label="Consult with Pathologist/Veterinarian"]; dosing_error [label="Dosing Error Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gross_lesions [label="Gross Lesions Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; clinical_signs [label="Preceding Clinical Signs Noted?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; correct_procedure [label="Correct Procedures and Repeat Study"]; no_dosing_error [label="No Dosing Error"]; proceed_investigation [label="Proceed with Further Investigation"]; analyze_lesions [label="Analyze Lesions to Identify Target Organ"]; no_gross_lesions [label="No Obvious Gross Lesions"]; correlate_signs [label="Correlate Signs with Potential Target Organ Toxicity"]; no_clinical_signs [label="No Preceding Signs"]; final_report [label="Compile Final Report and Determine Next Steps", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_dosing; start -> necropsy; start -> review_clinical;
check_dosing -> dosing_error; dosing_error -> correct_procedure [label="Yes"]; dosing_error -> no_dosing_error [label="No"];
necropsy -> gross_lesions; gross_lesions -> analyze_lesions [label="Yes"]; gross_lesions -> no_gross_lesions [label="No"];
review_clinical -> clinical_signs; clinical_signs -> correlate_signs [label="Yes"]; clinical_signs -> no_clinical_signs [label="No"];
no_dosing_error -> proceed_investigation; analyze_lesions -> histopathology; no_gross_lesions -> histopathology; correlate_signs -> histopathology; no_clinical_signs -> histopathology;
histopathology -> consult; consult -> final_report; }
Figure 1: Troubleshooting workflow for unexpected mortality in animal studies.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Limit Test)
Objective: To determine the acute oral toxicity of a compound after a single high dose.
Materials:
-
Test compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Rodents (e.g., Sprague-Dawley rats), fasted overnight[7]
-
Oral gavage needles
-
Animal balance
Procedure:
-
Fast animals overnight (for rats) or for 4 hours (for mice) before dosing.[7]
-
Weigh each animal to determine the correct dose volume.
-
Prepare the test compound in the appropriate vehicle at a concentration that allows for administration of 5 g/kg body weight.[7]
-
Administer a single oral dose by gavage. The volume should generally not exceed 1 ml/100 g body weight for aqueous vehicles or 0.4 ml/100 g for oil-based vehicles.[13]
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.[7]
-
Record all signs of toxicity, including changes in behavior, appearance, and body weight (weighed at least weekly).[13]
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.[7]
Protocol 2: Blood Collection and Clinical Chemistry Analysis
Objective: To assess organ function by analyzing biochemical markers in the blood.
Materials:
-
Anesthetic (if required)
-
Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)
-
Syringes and needles
-
Centrifuge
-
Clinical chemistry analyzer
Procedure:
-
Anesthetize the animal according to the approved institutional protocol.
-
Collect blood from a suitable site (e.g., retro-orbital sinus, cardiac puncture for terminal collection).
-
Place the blood in the appropriate collection tube. For serum, allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes to separate serum or plasma.
-
Carefully collect the supernatant (serum or plasma) and store it at -80°C until analysis.
-
Analyze the samples using a clinical chemistry analyzer for key parameters such as ALT, AST, creatinine, and blood urea nitrogen (BUN).
start [label="Start: Investigational Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In-vitro Toxicity Screening"]; dose_range [label="Dose Range-Finding Study (e.g., Limit Test)"]; acute_tox [label="Acute Toxicity Study"]; repeated_dose [label="Repeated-Dose Toxicity Study (Subchronic)"]; data_collection [label="Data Collection During Study"]; clinical_obs [label="Clinical Observations", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; body_weight [label="Body Weight & Feed Intake", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; clin_path [label="Clinical Pathology (Blood/Urine)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; terminal_procedures [label="Terminal Procedures"]; necropsy [label="Gross Necropsy", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; histopathology [label="Histopathology", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Final Report & Risk Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> in_vitro; in_vitro -> dose_range; dose_range -> acute_tox; acute_tox -> repeated_dose; repeated_dose -> data_collection; data_collection -> clinical_obs [dir=none]; data_collection -> body_weight [dir=none]; data_collection -> clin_path [dir=none]; repeated_dose -> terminal_procedures [label="End of Study"]; terminal_procedures -> necropsy [dir=none]; terminal_procedures -> histopathology [dir=none]; necropsy -> report; histopathology -> report; }
Figure 2: General experimental workflow for preclinical toxicity assessment.
Signaling Pathways
Drug-Induced Liver Injury via Oxidative Stress
Many compounds can induce liver injury by generating reactive oxygen species (ROS), which overwhelm the cell's antioxidant defenses, leading to oxidative stress, mitochondrial damage, and eventually cell death.
compound [label="Investigational Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metabolism [label="Metabolism (e.g., by CYP450)", fillcolor="#F1F3F4"]; reactive_metabolite [label="Reactive Metabolite", fillcolor="#FBBC05"]; ros [label="Increased Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gsh [label="GSH Depletion", fillcolor="#FBBC05"]; oxidative_stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondrial Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_death [label="Hepatocyte Death (Necrosis/Apoptosis)", fillcolor="#202124", fontcolor="#FFFFFF"];
compound -> metabolism; metabolism -> reactive_metabolite; reactive_metabolite -> ros; reactive_metabolite -> gsh; ros -> oxidative_stress; gsh -> oxidative_stress; oxidative_stress -> mitochondria; mitochondria -> cell_death; }
Figure 3: Simplified pathway of drug-induced liver injury via oxidative stress.
References
- 1. fda.gov [fda.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 5. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research [drug-dev.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. Diagnosis of Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
ZLD2218 not showing expected phenotype
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with the LSD1 inhibitor, ZLD2218.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its expected phenotype?
This compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By inhibiting LSD1, this compound is expected to alter gene expression, leading to an anti-tumor phenotype in cancer cells.[2][4]
The expected phenotypes of LSD1 inhibition include:
-
Growth Inhibition: Attenuation of cancer cell proliferation, which is often cytostatic rather than cytotoxic.[4][5]
-
Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 inhibition can promote cell differentiation.[2][4][6] This may be observed through morphological changes and the expression of differentiation markers.[2][4]
-
Biomarker Modulation: Increased levels of H3K4me2 and H3K9me2 are expected upon effective LSD1 inhibition.[7] Additionally, changes in the expression of specific cell lineage markers, such as an increase in myeloid-lineage markers (e.g., CD11b, CD86) in AML, may be observed.[6][8]
Q2: We are not observing the expected growth inhibition with this compound. What are the possible reasons?
Several factors could contribute to a lack of expected growth inhibition:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. It is also possible the compound is not cell-permeable.
-
Suboptimal Assay Conditions: The concentration range tested may be too low, or the treatment duration may be too short to observe a cytostatic effect.
-
Cell Line Resistance: The chosen cell line may be insensitive to LSD1 inhibition. LSD1 expression and dependency can vary significantly across different cancer cell lines.[5]
-
Experimental Variability: Inconsistent cell seeding densities, reagent concentrations, or incubation times can lead to variable and misleading results.
Q3: We see significant cell death at concentrations where we expect to see cytostatic effects. What could be the cause?
High levels of cytotoxicity could be due to:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.[9] It is crucial to consider the selectivity of the inhibitor.[10]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[9]
-
Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.[9]
Troubleshooting Guides
Issue 1: this compound is not showing the expected growth inhibition.
| Possible Cause | Suggested Solution |
| Compound Integrity and Activity | 1. Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. 2. Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it correctly (e.g., aliquoted at -80°C). Avoid repeated freeze-thaw cycles. 3. Confirm Biochemical Activity: Test the activity of this compound in a cell-free LSD1 enzymatic assay to confirm its ability to inhibit the target. |
| Experimental Conditions | 1. Optimize Concentration Range: Perform a dose-response experiment over a wide range of concentrations to determine the IC50 value for your specific cell line. 2. Extend Treatment Duration: Since LSD1 inhibitors can be cytostatic, extend the treatment duration (e.g., up to 7 days) and perform a cell proliferation assay at multiple time points. 3. Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density to avoid artifacts due to overgrowth or sparse cultures. |
| Cell Line Specificity | 1. Confirm LSD1 Expression: Verify the expression of LSD1 in your cell line by Western blot or qPCR. 2. Use a Sensitive Positive Control Cell Line: Include a cell line known to be sensitive to LSD1 inhibition as a positive control in your experiments. 3. Assess Target Engagement: Measure the levels of H3K4me2 and H3K9me2 by Western blot in this compound-treated cells to confirm target engagement. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Practices | 1. Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded for each experiment. 2. Monitor Cell Health: Regularly check cell morphology and viability to ensure the cells are healthy and in the logarithmic growth phase. 3. Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Reagent and Compound Handling | 1. Ensure Proper Mixing: Thoroughly mix all reagents and compound dilutions before adding them to the cells. 2. Minimize Evaporation: Take precautions to minimize evaporation from multi-well plates, especially during long incubation periods. 3. Use Appropriate Controls: Include vehicle-only controls to account for any effects of the solvent. |
| Assay Readout Variability | 1. Validate Assay Performance: Ensure your cell viability or proliferation assay is validated and has a good signal-to-noise ratio. 2. Check for Compound Interference: Some compounds can interfere with certain assay readouts (e.g., fluorescence or luminescence). Run appropriate controls to check for interference.[11] |
Quantitative Data Summary
| Assay | Expected Outcome with this compound | Potential Discrepancy | Troubleshooting Focus |
| Cell Viability (e.g., IC50) | Dose-dependent decrease in cell viability, often with a plateau indicating a cytostatic effect. | Higher than expected IC50 value or no effect. | Compound activity, assay duration, cell line sensitivity. |
| Western Blot (H3K4me2) | Dose-dependent increase in H3K4me2 levels. | No change or inconsistent changes in H3K4me2 levels. | Compound permeability, target engagement, antibody quality. |
| Flow Cytometry (e.g., CD11b) | In relevant cell lines (e.g., AML), a dose-dependent increase in the percentage of CD11b-positive cells. | No change in the CD11b-positive population. | Cell line specificity, differentiation potential, treatment duration. |
Experimental Protocols
Protocol 1: Cell Viability Assay (CTG Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K4me2
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C. Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential causes of unexpected this compound phenotypes.
References
- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
ZLD2218 degradation and storage conditions
This technical support center provides guidance on the degradation and storage conditions for the BRD4 inhibitor, ZLD2218. The following information is based on general best practices for similar chemical compounds. Specific stability and degradation data for this compound are not publicly available. Researchers should validate these recommendations in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to store the compound at -20°C. A safety data sheet for a similar, though structurally different, compound suggests refrigerated storage is appropriate.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For in vitro experiments, it is common to prepare a high-concentration stock solution in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is a common choice for many inhibitors. It is advisable to prepare a stock solution of 10 mM or higher to minimize the volume of solvent added to your experimental system.[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C for long-term stability. Concentrated stock solutions are generally more stable than diluted working solutions.[3]
Q4: How stable is this compound in aqueous solutions?
A4: The stability of compounds like this compound in aqueous media can be limited. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid storing the compound in aqueous buffers for extended periods. The stability of other BRD4 inhibitors has been shown to be influenced by the specific buffer conditions and temperature.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data for this compound is not available. However, as a general precaution, avoid strong acids, bases, and oxidizing agents. When preparing solutions, ensure the solvent is of high purity and free from contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | Solvent is not suitable or the concentration is too high. | Try a different solvent (e.g., ethanol if DMSO is problematic). Gently warm the solution to aid dissolution. If precipitation persists, consider preparing a lower concentration stock solution. |
| Inconsistent Experimental Results | Degradation of this compound in stock or working solution. | Prepare fresh stock solutions and aliquot for single use. Avoid repeated freeze-thaw cycles. Ensure working solutions are prepared immediately before use. |
| Low Potency in Cellular Assays | Compound degradation or poor cell permeability. | Verify the integrity of the compound by analytical methods if possible. If using a stock solution that has been stored for a long time, prepare a fresh one. Optimize cell culture conditions and incubation times. |
| Difficulty Dissolving the Compound | Low solubility in the chosen solvent. | Use sonication or gentle heating to aid dissolution. Ensure the solvent is of high purity. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of solid this compound using a calibrated analytical balance.
-
Calculating the Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound will be needed for this calculation.
-
Dissolution: Add the calculated volume of high-purity DMSO to the solid this compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials and store at -20°C or -80°C.
General Workflow for In Vitro Cell-Based Assays
Caption: General workflow for a cell-based assay using this compound.
Signaling Pathway
This compound is an inhibitor of Bromodomain-containing protein 4 (BRD4), which is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and regulating gene expression. By inhibiting BRD4, this compound can modulate the transcription of genes involved in various cellular processes, including those related to fibrosis.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
Technical Support Center: Overcoming Resistance to ZLD2218 in Cancer Cells
Welcome to the technical support center for ZLD2218, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms that may be encountered during pre-clinical and clinical investigations of this compound. As this compound is a next-generation EGFR inhibitor, the information provided herein is based on established knowledge of resistance patterns observed with other EGFR TKIs, such as gefitinib and erlotinib, and is intended to serve as a comprehensive guide for your experiments.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with this compound and resistant cancer cell lines.
Issue 1: Loss of this compound Efficacy in a Previously Sensitive Cancer Cell Line
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness and continues to proliferate at concentrations that were previously cytotoxic. What are the potential causes and how can I investigate them?
-
Answer: This phenomenon is likely due to the development of acquired resistance. The most common mechanisms of acquired resistance to EGFR TKIs include:
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Secondary Mutations in the EGFR Gene: The most prevalent secondary mutation is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation is believed to increase the receptor's affinity for ATP, thereby reducing the binding efficiency of the inhibitor.[4]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common mechanism is the amplification of the MET proto-oncogene.[1][5] MET amplification can lead to the activation of downstream signaling pathways, such as PI3K/Akt, independent of EGFR.[5][6]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype has been associated with reduced sensitivity to EGFR inhibitors.[7][8]
-
Histologic Transformation: In some cases, the cancer cells may undergo a phenotypic switch, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[1]
To investigate the underlying cause of resistance in your cell line, we recommend the following experimental workflow:
Experimental Workflow: Investigating Acquired Resistance to this compound
Figure 1. Workflow for investigating acquired resistance to this compound.
-
Issue 2: My Cancer Cell Line is Intrinsically Resistant to this compound
-
Question: I am testing this compound on a new cancer cell line, but it shows minimal response even at high concentrations. What could be the reasons for this intrinsic resistance?
-
Answer: Intrinsic resistance to EGFR TKIs can be caused by several factors:
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Absence of an Activating EGFR Mutation: this compound is most effective in cancer cells harboring activating mutations in the EGFR gene (e.g., exon 19 deletions or L858R mutation in exon 21).[3] Wild-type EGFR is less sensitive to inhibition.
-
Presence of KRAS Mutations: Mutations in the KRAS gene, a downstream effector of EGFR, can lead to constitutive activation of the MAPK pathway, rendering the cells independent of EGFR signaling for proliferation and survival.[5]
-
Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K/Akt pathway. Loss of PTEN function can lead to sustained Akt activation, promoting cell survival despite EGFR inhibition.[5][9]
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Pre-existing T790M Mutation: In rare cases, the T790M mutation can be present in a small subpopulation of tumor cells before treatment, leading to primary resistance.[1]
-
Frequently Asked Questions (FAQs)
1. What is the most common mechanism of acquired resistance to this compound?
Based on data from other EGFR TKIs, the most common mechanism of acquired resistance is the emergence of a secondary T790M mutation in the EGFR kinase domain, accounting for approximately 50-60% of cases.[1][2]
2. How can I overcome T790M-mediated resistance to this compound?
For resistance driven by the T790M mutation, a common strategy is to switch to a third-generation EGFR TKI, such as osimertinib, which is specifically designed to inhibit EGFR with the T790M mutation while sparing the wild-type receptor.[10]
3. What are the strategies to address MET amplification-driven resistance?
In cases of MET amplification, a combination therapy approach is often effective. Combining this compound with a MET inhibitor can simultaneously block both the EGFR and MET signaling pathways, leading to a synergistic anti-tumor effect.[6][11]
4. How does Epithelial-to-Mesenchymal Transition (EMT) contribute to this compound resistance?
EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like.[7] This transition is associated with changes in gene expression that can confer resistance to EGFR inhibitors.[8][12] Strategies to overcome EMT-mediated resistance are still under investigation but may involve agents that can reverse the mesenchymal phenotype or target key drivers of EMT.[7]
Quantitative Data
The following tables summarize typical quantitative data observed in studies of EGFR TKI resistance. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of an EGFR TKI (Gefitinib) in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Parental IC50 (µM) | Resistant IC50 (µM) | Reference |
| HCC827 | Exon 19 deletion | T790M | 0.016 | 16 | [13] |
| H1650 | Exon 19 deletion | PTEN null | 31.0 | 50.0 | [10][14] |
| PC9 | Exon 19 deletion | MET amplification | 0.077 | > 4 | [15] |
| A549 | Wild-type | KRAS mutation | 7.0 | 12.7 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Signaling Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the EGFR signaling pathway (e.g., EGFR, Akt, ERK) and to detect EMT markers.
-
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Objective: To detect amplification of the MET gene in resistant cancer cells.
-
Procedure:
-
Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections.
-
Pre-treat the slides with protease to digest proteins and allow probe access.
-
Apply a dual-color FISH probe set for the MET gene and a centromeric control for chromosome 7 (CEP7).
-
Denature the cellular DNA and the probe DNA by heating.
-
Hybridize the probes to the target DNA overnight.
-
Wash the slides to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides using a fluorescence microscope. MET amplification is determined by a high MET/CEP7 ratio (typically ≥ 2.0).
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways involved in this compound action and resistance, as well as the logical flow of experimental investigation.
EGFR Signaling Pathway and Mechanisms of this compound Action
Figure 2. Simplified EGFR signaling pathway and the inhibitory action of this compound.
Bypass Signaling through MET Amplification Leading to this compound Resistance
Figure 3. MET amplification bypasses this compound-mediated EGFR inhibition.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - Jakobsen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Epithelial−Mesenchymal Transition in EGFR-TKI Acquired Resistant Lung Adenocarcinoma | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An epithelial-mesenchymal transition gene signature predicts resistance to EGFR and PI3K inhibitors and identifies Axl as a therapeutic target for overcoming EGFR inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ZLD2218 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ZLD2218, a potent BRD4 inhibitor. The information provided is intended to help address common issues related to lot-to-lot variability and quality control during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored sealed in a dry environment. For short-term storage, room temperature is acceptable in the continental US, though conditions may vary elsewhere. For long-term storage, it is recommended to store the compound at 2-8°C.[1] Always refer to the Certificate of Analysis provided with your specific lot for the most accurate storage recommendations.
Q2: What is the known mechanism of action for this compound?
This compound is an inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with potent activity against BRD4.[1][2][3][4] It has been shown to block the TGF-β/Smad3 signaling pathway, which is implicated in fibrotic diseases.[5][6]
Q3: What is the reported IC50 value for this compound against BRD4?
In published studies, this compound has demonstrated potent inhibitory activity against BRD4 with an IC50 value of 107 nM.[1][2][4][7]
Q4: In what solvent can I dissolve this compound?
The solubility of this compound may vary depending on the specific salt form and purity of the lot. It is generally advisable to consult the vendor's datasheet for solubility information. For in vitro experiments, DMSO is a common solvent for similar small molecules. For in vivo studies, appropriate vehicle formulation should be determined based on the experimental design and animal model.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different lots of this compound.
Possible Cause: Lot-to-lot variability in purity, isomeric composition, or presence of residual solvents can lead to discrepancies in experimental outcomes.
Recommended Actions:
-
Review the Certificate of Analysis (CofA): Carefully compare the CofAs for each lot. Pay close attention to the purity (as determined by methods like HPLC or LC-MS), and any reported impurities.
-
Perform an internal quality control check:
-
Purity verification: If possible, independently verify the purity of each lot using HPLC.
-
Identity confirmation: Use mass spectrometry to confirm the molecular weight of the compound in each lot.
-
Functional assay: Perform a dose-response curve in a validated in vitro assay (e.g., a BRD4 binding assay or a cell-based assay measuring the expression of a known BRD4 target gene) to determine the IC50 of each lot.
-
-
Standardize compound handling: Ensure that the dissolution protocol is consistent for all lots. Use a fresh stock of high-purity solvent for dissolution.
Issue 2: Lower than expected potency in a cell-based assay.
Possible Causes:
-
Compound degradation: Improper storage or handling may lead to degradation of the compound.
-
Cell line variability: The sensitivity of the cell line to BRD4 inhibition may have changed over passages.
-
Assay conditions: Suboptimal assay conditions can affect the apparent potency of the inhibitor.
Recommended Actions:
-
Prepare fresh stock solutions: Dissolve a fresh sample of this compound in the appropriate solvent immediately before use.
-
Verify cell line authenticity and health: Use low-passage number cells and regularly check for mycoplasma contamination.
-
Optimize assay parameters:
Issue 3: Poor solubility or precipitation of the compound in culture media.
Possible Cause: this compound may have limited solubility in aqueous solutions, leading to precipitation when diluted from a high-concentration stock (e.g., in DMSO) into cell culture media.
Recommended Actions:
-
Optimize the final concentration of the solvent: Keep the final concentration of DMSO or other organic solvents in the cell culture media as low as possible (typically below 0.5%).
-
Use a solubility-enhancing agent: In some cases, the use of excipients or surfactants may be necessary to improve solubility, particularly for in vivo formulations.
-
Check for aggregation: Use dynamic light scattering (DLS) to assess for compound aggregation in your final assay buffer.[1]
Data and Protocols
Summary of this compound Properties
| Parameter | Value | Reference |
| Target | BRD4 | [1][2][3][4] |
| IC50 | 107 nM | [1][2][4][7] |
| Mechanism of Action | Inhibition of BRD4, blocks TGF-β/Smad3 signaling | [5][6] |
| Molecular Formula | C7H6N2O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 2713974-32-2 | [2] |
Protocol: In Vitro BRD4 Inhibition Assay (General Guideline)
This protocol provides a general framework for assessing the inhibitory activity of this compound on BRD4. Specific details may need to be optimized for your particular assay system.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Assay Setup:
-
Use a suitable assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an AlphaLISA assay, which are commonly used for measuring inhibitor-protein binding.
-
Add the recombinant BRD4 protein and the appropriate acetylated histone peptide substrate to the assay plate.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the wells.
-
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound inhibits BRD4, which in turn can modulate TGF-β/Smad-driven gene transcription.
References
- 1. 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one|CAS 259684-36-1 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. BRD4: an effective target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. 4-Amino-1H-indol-6-ol Hydrochloride|CAS 1134321-85-9 [benchchem.com]
Validation & Comparative
Validating the Specificity of ZLD2218 for BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the novel BRD4 inhibitor, ZLD2218, in comparison to other well-established BET (Bromodomain and Extra-Terminal) family inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation of this compound's performance as a selective BRD4-targeting chemical probe.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound against BRD4 and its selectivity over other BET family members and non-BET bromodomains are summarized below. For comparative context, data for the widely studied BET inhibitors JQ1, OTX015, and I-BET762 are also presented. It is important to note that the data for this compound and the comparator compounds are derived from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Selectivity (Fold) | Reference |
| This compound | BRD4 | Not Specified | 107 | - | [1] |
| BRD2 | Not Specified | - | 7-fold vs BRD4 | [1] | |
| BRD3 | Not Specified | - | 5-fold vs BRD4 | [1] | |
| BRDT | Not Specified | - | >10-fold vs BRD4 | [1] | |
| BRPF3 | Not Specified | - | >10-fold vs BRD4 | [1] | |
| BRD1 | Not Specified | - | >10-fold vs BRD4 | [1] | |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | - | [2] |
| BRD4 (BD2) | AlphaScreen | 33 | - | [2] | |
| BRD4 (BD1) | ITC | ~50 | - | [2] | |
| BRD4 (BD2) | ITC | ~90 | - | [2] | |
| BRD2, BRD3, BRDT | ITC | ~3-fold weaker than BRD4(BD1) | [2] | ||
| OTX015 | BRD2, BRD3, BRD4 | Competitive Binding | 92-112 | Pan-BET inhibitor | [3] |
| I-BET762 | BRD2, BRD3, BRD4 | BROMOscan | Kd = 25-52 | Pan-BET inhibitor | [4] |
| BRD4 | FRET | IC50 = 35 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general principles and steps for the key assays used to characterize BRD4 inhibitors. The specific conditions for this compound would be detailed in its primary publication.
Biochemical Assays for Inhibitor Potency
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. When the components are in close proximity, a singlet oxygen transfer from a donor to an acceptor bead generates a chemiluminescent signal. An inhibitor that competitively binds to the BRD4 bromodomain will prevent this interaction, leading to a decrease in the signal.
-
General Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute the GST-tagged BRD4 protein, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound (e.g., this compound) at various concentrations, followed by the GST-BRD4 protein and the biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add the anti-GST Acceptor beads, followed by the Streptavidin-coated Donor beads.
-
Signal Detection: After a final incubation period in the dark, read the plate using a microplate reader capable of detecting the AlphaScreen signal.
-
Data Analysis: The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.[4]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF)
-
Principle: This assay measures the binding of a BRD4 inhibitor by detecting the disruption of a FRET (Förster Resonance Energy Transfer) signal between a donor (e.g., terbium cryptate-labeled anti-GST antibody) and an acceptor (e.g., XL665-labeled streptavidin) pair brought into proximity by the interaction of GST-tagged BRD4 and a biotinylated histone peptide.
-
General Protocol:
-
Reaction Mixture: In a suitable microplate, combine the test inhibitor, GST-tagged BRD4, and the biotinylated histone peptide.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Detection Reagents: Add the HTRF detection reagents (anti-GST-terbium and streptavidin-XL665).
-
Signal Reading: After incubation, measure the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the two emission signals is calculated, and the IC50 value is determined from the dose-response curve.
-
Cellular Target Engagement Assay
1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to a specific temperature and then quantifying the amount of soluble (non-denatured) protein remaining.
-
General Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., this compound) or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein (BRD4) in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Concepts
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: A generalized workflow for the discovery and validation of BRD4 inhibitors.
Caption: The role of BRD4 in transcriptional activation and its inhibition by this compound.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating ZLD2218's Therapeutic Potential by Comparing its Effects to Direct BRD4 Knockdown
A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the validation of a novel therapeutic agent's on-target effects is paramount. This guide provides a comprehensive comparison between the effects of the novel BRD4 inhibitor, ZLD2218, and the genetic knockdown of its target, Bromodomain-containing protein 4 (BRD4). By examining the phenotypic and molecular outcomes of both approaches, researchers can gain a clearer understanding of this compound's mechanism of action and its potential as a therapeutic agent, particularly in the context of fibrosis and cancer.
This compound is a potent inhibitor of BRD4, a key epigenetic reader that plays a crucial role in regulating gene expression.[1] Dysregulation of BRD4 has been implicated in a variety of diseases, including cancer and organ fibrosis. The therapeutic strategy behind this compound is to modulate the transcriptional landscape by preventing BRD4 from binding to acetylated histones, thereby suppressing the expression of disease-driving genes. To validate that the observed effects of this compound are indeed a direct consequence of BRD4 inhibition, a comparison with the effects of directly removing the BRD4 protein via RNA interference (RNAi) is essential.
This guide presents a side-by-side comparison of the reported and expected outcomes of this compound treatment and BRD4 knockdown, supported by experimental data from studies on BRD4 inhibitors and genetic silencing techniques. Detailed protocols for the key experimental methodologies are also provided to facilitate the replication and extension of these findings.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Knockdown
The fundamental difference between this compound and siRNA-mediated knockdown lies in their mechanism of action. This compound is a small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of the BRD4 protein, preventing its association with chromatin. This leads to the downregulation of BRD4 target genes. In contrast, small interfering RNA (siRNA) targets BRD4 messenger RNA (mRNA) for degradation, thereby inhibiting the synthesis of new BRD4 protein.
Comparative Efficacy: this compound vs. BRD4 Knockdown
Studies have consistently shown that the genetic knockdown of BRD4 phenocopies the effects of BRD4 inhibitors in various disease models. This provides a strong rationale for using BRD4 knockdown as a validation tool for compounds like this compound.
Anti-Fibrotic Effects
Both BRD4 inhibition and knockdown have been demonstrated to suppress the expression of key pro-fibrotic genes, many of which are regulated by the TGF-β1 signaling pathway.[2][3][4]
| Target Gene | This compound (Expected Effect) | BRD4 siRNA (Reported Effect) | Reference |
| Collagen Type I (COL1A1) | Significant Downregulation | ~4-fold reduction in gene expression | [2] |
| α-Smooth Muscle Actin (α-SMA/ACTA2) | Significant Downregulation | Significant reduction in gene and protein expression | [3][5] |
| Fibronectin | Significant Downregulation | Significant reduction in gene and protein expression | [4] |
| TGF-β1 | Downregulation of downstream signaling | Attenuation of TGF-β1-induced gene expression | [2][3] |
Anti-Cancer Effects
In various cancer cell lines, both pharmacological inhibition and genetic silencing of BRD4 lead to a reduction in cell viability and proliferation, often through the downregulation of the oncogene c-Myc.[6][7][8]
| Phenotypic Effect | This compound (Expected Effect) | BRD4 siRNA (Reported Effect) | Reference |
| Cell Proliferation | Inhibition | Significant suppression | [8][9][10] |
| Apoptosis | Induction | Increased apoptosis markers (cleaved PARP, cleaved Caspase-3) | [9] |
| Cell Migration & Invasion | Inhibition | Significant reduction | [8][9] |
| c-Myc Expression | Downregulation | Significant downregulation of mRNA and protein | [6][7] |
Experimental Protocols
To facilitate the validation of this compound's effects, detailed protocols for key experiments are provided below.
siRNA-Mediated Knockdown of BRD4
This protocol outlines a general procedure for transiently knocking down BRD4 expression in mammalian cells using siRNA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
BRD4-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis of BRD4 knockdown and phenotypic effects.
Western Blot Analysis for BRD4 Protein Levels
This protocol describes the detection and quantification of BRD4 protein levels following this compound treatment or siRNA knockdown.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of BRD4 and its target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., BRD4, COL1A1, ACTA2, c-Myc) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and SYBR Green/TaqMan master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.
Signaling Pathway Perturbation
Both this compound and BRD4 knockdown are expected to impinge on similar downstream signaling pathways, most notably those involved in cell proliferation and fibrosis.
Conclusion
The convergence of phenotypic and molecular effects observed between BRD4 knockdown and treatment with BRD4 inhibitors provides a robust framework for validating the on-target activity of novel compounds like this compound. The experimental evidence strongly suggests that this compound will phenocopy the effects of BRD4 silencing, leading to the suppression of pro-fibrotic and oncogenic gene expression programs. By employing the comparative approaches and experimental protocols outlined in this guide, researchers can confidently ascertain the mechanism of action of this compound and advance its development as a promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 is a novel therapeutic target for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Epigenetic Regulator BRD4 is Required for Myofibroblast Differentiation of Knee Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4: an effective target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of BRD4 inhibits gallbladder cancer proliferation and metastasis and induces apoptosis via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Rescuing Kidney Fibrosis: A Comparative Analysis of ZLD2218 and JQ1 as BRD4 Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of chronic kidney disease (CKD) research, the pursuit of effective anti-fibrotic therapies remains a critical endeavor. A promising therapeutic target in this area is the Bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a pivotal role in regulating the transcription of pro-fibrotic genes. This guide provides a comparative analysis of a novel BRD4 inhibitor, ZLD2218, and the well-established alternative, JQ1, in the context of rescuing kidney fibrosis. This report is intended for researchers, scientists, and drug development professionals actively engaged in nephrology and anti-fibrotic drug discovery.
Introduction to this compound and BRD4 Inhibition in Kidney Fibrosis
This compound is a potent and selective small molecule inhibitor of BRD4.[1] It has emerged as a promising preclinical candidate for the treatment of kidney fibrosis. The primary phenotype induced by this compound is the amelioration of renal fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and loss of kidney function.
BRD4 functions as a scaffold protein that binds to acetylated histones, recruiting transcriptional machinery to specific gene promoters. In the context of kidney fibrosis, BRD4 is implicated in the activation of signaling pathways that drive the expression of key fibrotic mediators. The most notable of these is the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of fibrosis. By inhibiting BRD4, compounds like this compound and JQ1 can effectively suppress the transcription of TGF-β target genes, thereby mitigating the fibrotic response.
The BRD4 Signaling Pathway in Kidney Fibrosis
The signaling cascade leading to kidney fibrosis is complex and involves multiple cellular players and molecular interactions. A simplified representation of the BRD4-mediated pro-fibrotic pathway is illustrated below. TGF-β signaling, upon activation, leads to the phosphorylation and nuclear translocation of Smad proteins. In the nucleus, Smads associate with other transcription factors and recruit co-activators, including BRD4, to the promoters of target genes. This transcriptional complex then initiates the expression of genes encoding for ECM proteins such as collagen I and fibronectin, as well as α-smooth muscle actin (α-SMA), a marker of myofibroblast activation.
Experimental Workflow for Comparative Analysis
To objectively compare the efficacy of this compound and JQ1, a standardized experimental workflow is essential. The following diagram outlines a typical preclinical study design, incorporating both in vitro and in vivo models of kidney fibrosis.
References
Cross-validation of ZLD2218 activity in different cell lines
The identity and biological activity of the compound designated ZLD2218 are not available in public scientific literature or chemical databases. As such, a detailed cross-validation and comparison with alternative compounds cannot be performed at this time.
To facilitate a comprehensive analysis and generate the requested comparison guide, further information regarding this compound is required. Specifically, details on its:
-
Chemical Structure and Class: Understanding the molecular structure is fundamental to predicting its mechanism of action and potential off-target effects.
-
Biological Target(s): Identifying the specific protein(s) or pathway(s) that this compound interacts with is crucial for contextualizing its activity.
-
Mechanism of Action: Elucidating how this compound modulates its target(s) (e.g., inhibition, activation, allosteric modulation) is essential for comparing it to other compounds.
-
Intended Therapeutic Area or Research Focus: Knowing the primary application for which this compound was developed will help in selecting appropriate alternative compounds for comparison.
Once this information is available, a thorough comparison guide can be developed, including the following sections:
Comparative Analysis of this compound Activity in Diverse Cell Lines
This section will provide a head-to-head comparison of this compound with other known modulators of the same target or pathway. The data will be presented in a clear, tabular format to highlight differences in potency, efficacy, and selectivity across various cancer and normal cell lines.
Table 1: Comparative Potency (IC50/EC50 in µM) of this compound and Alternative Compounds
| Compound | Target(s) | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., A549) | Cell Line C (e.g., HEK293) |
| This compound | [Target] | [Data] | [Data] | [Data] |
| Alternative 1 | [Target] | [Data] | [Data] | [Data] |
| Alternative 2 | [Target] | [Data] | [Data] | [Data] |
| Alternative 3 | [Target] | [Data] | [Data] | [Data] |
Table 2: Efficacy (% Effect at a Specified Concentration) of this compound and Alternatives
| Compound | Concentration | Cell Line A | Cell Line B | Cell Line C |
| This compound | [X µM] | [Data] | [Data] | [Data] |
| Alternative 1 | [X µM] | [Data] | [Data] | [Data] |
| Alternative 2 | [X µM] | [Data] | [Data] | [Data] |
| Alternative 3 | [X µM] | [Data] | [Data] | [Data] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison will be provided to ensure reproducibility.
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or alternative compounds for 72 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) using non-linear regression analysis.
Western Blotting for Target Modulation
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Landscape
Diagrams of the relevant signaling pathways and experimental workflows will be provided to offer a visual representation of the underlying biological processes and methodologies.
Caption: A representative signaling cascade potentially modulated by this compound.
Caption: Workflow for assessing cell viability after this compound treatment.
We encourage the user to provide the necessary details about this compound to enable the creation of a valuable and informative comparison guide for the research community.
Independent verification of ZLD2218's therapeutic potential
An independent verification of the therapeutic potential of a novel compound requires a rigorous comparison against existing alternatives, supported by robust experimental data. This guide provides a framework for such a comparison, focusing on the hypothetical molecule ZLD2218. As this compound is a placeholder for which no public data exists, we will use known therapeutic agents and their established mechanisms and data as illustrative examples. This will serve as a template for researchers, scientists, and drug development professionals to structure their own analyses when evaluating novel therapeutics.
Comparative Efficacy and Safety
A primary assessment of a new therapeutic candidate involves a direct comparison of its efficacy and safety profile with current standards of care. This is typically achieved through preclinical and clinical studies. For the purpose of this guide, we will simulate a comparison of a hypothetical new drug, "this compound," with a known class of drugs. Let's assume this compound is an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in certain cancers. A relevant comparator would be an existing LSD1 inhibitor.
Table 1: Preclinical Efficacy of LSD1 Inhibitors in a Small Cell Lung Cancer (SCLC) Mouse Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Median Survival (Days) | Key Adverse Events |
| This compound (Hypothetical) | 50 mg/kg, oral, daily | 85 | 45 | Mild thrombocytopenia |
| Comparator A (Known LSD1i) | 50 mg/kg, oral, daily | 78 | 41 | Moderate thrombocytopenia, neutropenia |
| Vehicle Control | - | 0 | 25 | None |
Table 2: Phase I Clinical Trial Safety Profile of LSD1 Inhibitors
| Compound | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade 1-2) |
| This compound (Hypothetical) | 800 mg BID | Thrombocytopenia (Grade 4) | Nausea, fatigue, headache |
| Comparator A (Known LSD1i) | 600 mg BID | Thrombocytopenia (Grade 4), neutropenia (Grade 3) | Nausea, fatigue, diarrhea |
Mechanism of Action and Cellular Effects
Understanding the mechanism of action is crucial for predicting efficacy and potential side effects. For an LSD1 inhibitor like our hypothetical this compound, this involves assessing its impact on histone methylation and target gene expression.
Table 3: In Vitro Mechanistic Comparison
| Compound | IC50 for LSD1 (nM) | Effect on H3K4me2 levels | Change in Neuroendocrine Marker Gene Expression (e.g., ASCL1) |
| This compound (Hypothetical) | 5 | 3-fold increase | 70% decrease |
| Comparator A (Known LSD1i) | 10 | 2.5-fold increase | 65% decrease |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of independent verification.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^6 SCLC cells.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). This compound, Comparator A, or vehicle are administered orally once daily.
-
Efficacy Assessment: Tumor volume is measured twice weekly with calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the first sign of excessive morbidity. Tumor growth inhibition is calculated at the end of the study.
Western Blot for Histone Methylation
-
Cell Culture: SCLC cells are treated with this compound or Comparator A at various concentrations for 48 hours.
-
Protein Extraction: Histones are extracted from cell nuclei using an acid extraction protocol.
-
Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for H3K4me2 and total H3 (as a loading control).
-
Quantification: Band intensities are quantified using densitometry software.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for in vivo studies.
Efficacy of ZLD2218 in patient-derived xenograft models
An extensive search for information regarding "ZLD2218" did not yield any specific results for a drug or therapeutic agent with this identifier. Consequently, it is not possible to provide a comparison guide on its efficacy in patient-derived xenograft (PDX) models, detail its experimental protocols, or visualize its signaling pathways as requested.
The search results were broad, covering the general landscape of patient-derived xenograft models, various cancer drug clinical trials, and information on other unrelated compounds. None of the search results contained any mention of "this compound."
This suggests that "this compound" may be an internal compound code that has not yet been publicly disclosed in scientific literature or clinical trial databases, a very recently developed agent, or potentially a typographical error.
Without any foundational information on this compound, such as its molecular target, mechanism of action, or any preclinical data, the core requirements of the request to generate a comparison guide, including data tables and visualizations, cannot be fulfilled.
If you have additional details about this compound, such as its drug class, the research institution or company developing it, or any associated publications, please provide them to enable a more targeted and effective search.
A Meta-Analysis of ZLD2218: A Novel BRD4 Inhibitor for Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical BRD4 inhibitor, ZLD2218, against other relevant compounds for the treatment of renal fibrosis. The information is intended to support research and development efforts in this therapeutic area by offering a structured overview of efficacy data, experimental methodologies, and underlying signaling pathways.
Comparative Efficacy in Preclinical Models of Renal Fibrosis
The following tables summarize the quantitative data from preclinical studies of this compound and its comparators in the unilateral ureteral obstruction (UUO) mouse model, a widely used model for inducing renal fibrosis.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| This compound | BRD4 | 107 | [1] |
| JQ-1 | BRD4 | 92 | [1] |
Table 2: In Vivo Efficacy in Unilateral Ureteral Obstruction (UUO) Model
| Compound | Dosage | Key Efficacy Endpoints | % Reduction in Fibrosis Markers (Compared to UUO Control) | Source |
| This compound | 15 mg/kg/d | Alleviation of kidney injury and fibrosis | Data not quantified in the abstract | |
| This compound | 30 mg/kg/d | Competitive efficacy to 100 mg/kg/d of JQ-1 in alleviating kidney injury and fibrosis | Data not quantified in the abstract | [1] |
| JQ-1 | 100 mg/mouse/day | Marked diminishment of profibrotic factors (TGF-β, CTGF, PAI-1) and matrix components (Fibronectin, procollagen type I) | Data not quantified in the abstract | |
| Pirfenidone | 500 mg/kg/day | Significant suppression of collagen content (hydroxyproline) | Specific percentage not provided in the abstract | [2] |
| Nintedanib | Not Specified | Significant attenuation of renal fibrosis (α-SMA, collagen I, fibronectin expression) | Specific percentage not provided in the abstract | [3] |
Experimental Protocols
This section details the methodologies employed in the key preclinical studies cited in this guide.
This compound and JQ-1 In Vivo Study (UUO Model)
-
Animal Model: C57BL/6J mice.[1]
-
Induction of Renal Fibrosis: Unilateral ureteral obstruction (UUO) was performed to induce renal fibrosis.[1]
-
Drug Administration: this compound was administered at doses of 15 and 30 mg/kg/d for 8 consecutive days. JQ-1 was used as a positive control.[1]
-
Efficacy Assessment: Alleviation of kidney injury and fibrosis was evaluated. The expression of BRD4 and fibrotic signaling pathways were assessed in the kidneys of UUO mice and in TGF-β1-stimulated TCMK-1 cells.[1]
-
Safety Assessment: Liver and kidney function, as well as organ pathological changes, were assessed in mice treated with 30 mg/kg/d of this compound for 8 days.[1]
Pirfenidone In Vivo Study (UUO Model)
-
Animal Model: Rats.[2]
-
Induction of Renal Fibrosis: Unilateral ureteral obstruction (UUO) was performed for 21 days.[2]
-
Drug Administration: Pirfenidone was administered at a dose of 500 mg/kg/day in the food.[2]
-
Efficacy Assessment: The primary endpoint was the collagen content in the kidney, measured by hydroxyproline levels. The expression of mRNA for type I and IV collagen, and matrix metalloproteinase-2 was also measured. The levels of cortical transforming growth factor-beta (TGF-β) mRNA were assessed.[2]
Nintedanib In Vivo Study (UUO Model)
-
Animal Model: Murine model.[3]
-
Induction of Renal Fibrosis: Unilateral ureteral obstruction (UUO) was performed.[3]
-
Drug Administration: Nintedanib was administered, though the specific dosage is not detailed in the provided abstract.[3]
-
Efficacy Assessment: The antifibrotic effect was evaluated by assessing the expression of α-SMA, collagen I, and fibronectin via immunoblot analysis.[3]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in renal fibrosis and the proposed mechanisms of action for this compound and its comparators.
Caption: Canonical TGF-β/Smad signaling pathway leading to renal fibrosis.
Caption: BRD4 inhibitors block the interaction of BRD4 with acetylated histones.
Caption: A generalized workflow for preclinical evaluation of anti-fibrotic agents.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibition of Renal Fibrosis by Nintedanib and Gefitinib in a Murine Model of Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ZLD2218
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling ZLD2218, a novel heterocyclic compound and bromodomain-containing protein 4 (BRD4) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on safety protocols for similar BRD4 inhibitors and general best practices for handling novel research chemicals.
I. Personal Protective Equipment (PPE) and Hazard Mitigation
The primary hazards associated with potent, novel bioactive compounds like this compound include potential acute toxicity, skin and eye irritation, and unknown long-term health effects. A multi-layered PPE approach is mandatory to minimize exposure.
Quantitative Data Summary for Handling Novel Heterocyclic Compounds
| Hazard Level | Engineering Controls | Required Personal Protective Equipment (PPE) | Respiratory Protection |
| Low | Well-ventilated laboratory | Lab coat, safety glasses, nitrile gloves. | Not generally required. |
| Moderate | Chemical fume hood | Lab coat, chemical goggles, double nitrile gloves. | Consider N95 for powders. |
| High | Chemical fume hood or glove box | Disposable gown, face shield & goggles, chemical-resistant gloves (e.g., neoprene or butyl rubber). | Powered Air-Purifying Respirator (PAPR).[1] |
Note: As the specific hazards of this compound are not fully characterized, it is prudent to handle it under "Moderate" to "High" hazard level conditions.
II. Experimental Protocol for Safe Handling of this compound
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
1. Preparation and Risk Assessment:
-
Pre-handling: Before working with this compound, a thorough risk assessment should be conducted.[1]
-
Location: All handling of this compound, especially in its powdered form, should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
PPE Donning: Before entering the designated handling area, don the appropriate PPE as outlined in the table above. Double gloving is recommended.
2. Handling and Solution Preparation:
-
Weighing: If weighing the solid compound, use a microbalance within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Keep the container capped when not in use.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency spill response procedures.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that came into contact with this compound. A 70% ethanol solution is generally effective for surface cleaning, but consult your institution's guidelines for specific decontamination procedures for chemical compounds.
-
PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.[2] This container should be clearly labeled with the contents and hazard warnings.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility is known.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[2]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
IV. Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection and use when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
